Methyl 3-nitro-4-piperazinobenzenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-nitro-4-piperazin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-19-12(16)9-2-3-10(11(8-9)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSGLWWWNVWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377474 | |
| Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192441-86-4 | |
| Record name | Methyl 3-nitro-4-(1-piperazinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-nitro-4-(piperazin-1-yl)benzoate
An Essential Building Block in Modern Medicinal Chemistry
Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a heterocyclic compound of significant interest in the fields of medicinal and organic chemistry. Its unique molecular architecture, which combines a nitro-substituted benzene ring with a piperazine moiety and a methyl ester, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a crucial resource for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a structurally precise molecule featuring key functional groups that dictate its chemical behavior. The piperazine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates.[1] The nitro group and the methyl ester are highly versatile handles for further chemical modification.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | Methyl 3-nitro-4-(piperazin-1-yl)benzoate | Oakwood Chemical[2] |
| Synonyms | 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester | Oakwood Chemical[2] |
| CAS Number | 192441-86-4 | Oakwood Chemical[2] |
| Molecular Formula | C12H15N3O4 | Oakwood Chemical[2] |
| Molecular Weight | 265.27 g/mol | Oakwood Chemical[2] |
The presence of both an acidic nitroaromatic system and a basic piperazine ring gives the molecule a unique electronic profile, making it a subject of interest for creating compounds with specific electronic and optical properties.[3]
Synthesis and Mechanistic Insights
The primary route for synthesizing Methyl 3-nitro-4-(piperazin-1-yl)benzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method is a cornerstone of synthetic organic chemistry for building complex aromatic systems.
Causality in Synthesis Design:
The choice of starting materials is critical. The reaction typically employs a precursor like methyl 4-chloro-3-nitrobenzoate or methyl 4-fluoro-3-nitrobenzoate. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack. This can lead to milder reaction conditions compared to using a chloro-substituent.[4] The piperazine acts as the nucleophile, displacing the halide to form the final product.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a generalized procedure based on established methods for similar substitutions.[4][5]
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1 equivalent)
-
Piperazine (1.2 equivalents)
-
A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
An inorganic base such as Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-fluoro-3-nitrobenzoate in the chosen polar aprotic solvent.
-
Addition of Reagents: Add piperazine and potassium carbonate to the solution. The base is crucial as it deprotonates one of the piperazine nitrogens, increasing its nucleophilicity, and also neutralizes the hydrofluoric acid byproduct formed during the reaction.
-
Reaction Conditions: Heat the mixture, typically to a temperature between 80-120 °C, and stir for several hours.
-
Monitoring: The reaction progress can be monitored effectively using Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[4]
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography or recrystallization to obtain Methyl 3-nitro-4-(piperazin-1-yl)benzoate of high purity.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis via Nucleophilic Aromatic Substitution.
Spectroscopic Characterization
The structural integrity of the synthesized compound is typically confirmed through a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's functional groups and overall structure.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl ester singlet (around 3.9 ppm), and the protons on the piperazine ring.[3]
-
¹³C NMR: The carbon spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (with shifts influenced by the nitro and piperazine substituents), and the carbons of the piperazine ring.
-
FTIR: Infrared spectroscopy is expected to show strong absorption bands for the carbonyl (C=O) stretch of the ester (typically around 1720-1740 cm⁻¹) and characteristic stretches for the nitro group (NO₂) near 1520 and 1350 cm⁻¹.[3][6]
-
Mass Spectrometry: This technique will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.
Reactivity and Strategic Applications in Drug Discovery
The true value of Methyl 3-nitro-4-(piperazin-1-yl)benzoate lies in its potential for chemical diversification. Its functional groups serve as strategic points for modification to build libraries of compounds for biological screening.
Key Reaction Pathways:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization.
-
Functionalization of Piperazine: The secondary amine in the piperazine ring is a nucleophilic site available for alkylation, acylation, or sulfonylation reactions.[7] This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) in drug discovery programs.[8]
-
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides through aminolysis. This provides another point of diversification for modulating the physicochemical properties of derivatives.
Diagram of Potential Derivatizations:
Caption: Key reactive sites and potential derivatization pathways for the title compound.
The piperazine scaffold itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with activities ranging from antipsychotic to anticancer.[1][9] Therefore, derivatives of Methyl 3-nitro-4-(piperazin-1-yl)benzoate are promising candidates for the development of new therapeutic agents.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aromatic nitro compounds can be toxic, and care should be taken to avoid inhalation, ingestion, and skin contact.
References
- Benchchem. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate.
- Ward, J. F., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health.
- Benchchem. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4.
- Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC - NIH.
- Oakwood Chemical. 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
- Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Benchchem. (2025). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
Sources
- 1. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Nitro-4-piperazin-1-yl-benzoic acid methyl ester [oakwoodchemical.com]
- 3. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate|CAS 65715-48-2 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 6. southalabama.edu [southalabama.edu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Methyl 3-nitro-4-piperazinobenzenecarboxylate: A Technical Guide
Molecular Structure and Key Spectroscopic Features
Methyl 3-nitro-4-piperazinobenzenecarboxylate possesses a substituted benzene ring with three key functional groups that dictate its spectroscopic behavior: a methyl ester, a nitro group, and a piperazine ring. The electron-withdrawing nature of the nitro and methyl ester groups, combined with the electron-donating potential of the piperazine nitrogen, creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the piperazine protons. The chemical shifts are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H-2 | ~8.2 | d | 1H | Ortho to both the electron-withdrawing nitro and ester groups, leading to significant deshielding. |
| Aromatic H-5 | ~7.5 | d | 1H | Ortho to the piperazine group and meta to the nitro group. |
| Aromatic H-6 | ~7.8 | dd | 1H | Meta to the ester and ortho to the piperazine group. |
| Methyl Ester (-OCH₃) | ~3.9 | s | 3H | Typical range for methyl ester protons. |
| Piperazine N-H | Variable (broad) | s | 1H | Chemical shift is concentration and solvent dependent. |
| Piperazine (-CH₂-) | ~3.2 - 3.4 | m | 4H | Protons on carbons adjacent to the benzene ring. |
| Piperazine (-CH₂-) | ~3.0 - 3.2 | m | 4H | Protons on carbons adjacent to the N-H group. |
Causality Behind Predictions: The predictions are based on the analysis of similar compounds. For instance, the chemical shifts for the aromatic protons are extrapolated from data on methyl 3-nitrobenzoate, with adjustments made for the electron-donating effect of the piperazine substituent at the 4-position. The complexity of the piperazine signals arises from potential conformational isomers in solution, which can lead to broadened or multiple signals.[1][2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~165 | Typical for an ester carbonyl.[3] |
| Aromatic C-1 | ~125 | Attached to the ester group. |
| Aromatic C-2 | ~135 | Between the ester and nitro groups. |
| Aromatic C-3 | ~148 | Attached to the nitro group.[4] |
| Aromatic C-4 | ~150 | Attached to the piperazine group. |
| Aromatic C-5 | ~115 | Ortho to the piperazine group. |
| Aromatic C-6 | ~120 | Meta to the nitro group. |
| Methyl Ester (-OCH₃) | ~52 | Typical for a methyl ester carbon.[5] |
| Piperazine (-CH₂-) | ~45-50 | Chemical shifts for piperazine carbons can vary.[6] |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals, thus validating the proposed structure.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Type |
| N-H (Piperazine) | 3300-3500 (broad) | Stretch |
| C-H (Aromatic) | 3000-3100 | Stretch |
| C-H (Aliphatic) | 2850-3000 | Stretch |
| C=O (Ester) | 1720-1740 | Stretch |
| C=C (Aromatic) | 1450-1600 | Stretch |
| NO₂ (Nitro) | 1510-1560 and 1345-1385 | Asymmetric and Symmetric Stretch |
| C-O (Ester) | 1100-1300 | Stretch |
Authoritative Grounding: The predicted absorption frequencies are based on well-established correlation tables for IR spectroscopy. The strong absorption of the carbonyl group and the two characteristic absorptions of the nitro group are particularly diagnostic.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Predicted Molecular Ion ([M]⁺): The expected molecular weight of this compound (C₁₂H₁₅N₃O₄) is approximately 265.11 g/mol . A high-resolution mass spectrometer would be able to confirm the elemental composition.
-
Predicted Fragmentation Pattern: Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion is expected to be observed due to the stability of the aromatic ring.[8] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 219) and subsequent loss of the methoxy group from the ester (m/z 188).[9] The piperazine ring can also undergo fragmentation.
Caption: A simplified predicted fragmentation pathway.
Synthesis Pathway
The synthesis of this compound would likely involve a nucleophilic aromatic substitution reaction. A plausible route would be the reaction of a suitable starting material like methyl 4-chloro-3-nitrobenzoate with piperazine.
Caption: A plausible synthetic route.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, researchers can use this guide as a foundational reference for the synthesis, purification, and structural confirmation of this and related molecules. The provided protocols and predicted data serve as a valuable tool for accelerating research and development in the field of medicinal chemistry.
References
- The Royal Society of Chemistry. Spectroscopic Data of Methyl 3-nitrobenzoate.
-
Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link]
-
E. R. Talaty, et al. (2004). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. Available from: [Link]
-
Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]
-
Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. Available from: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available from: [Link]
-
Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry. Available from: [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]
-
Wodtke, R., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum of Methyl benzoate. Available from: [Link]
-
PubChem. Methyl 3-nitrobenzoate. Available from: [Link]
-
PubChem. Methyl 3-methyl-4-nitrobenzoate. Available from: [Link]
-
Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Available from: [Link]
-
Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available from: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]
-
PubChem. Methyl 3-hydroxy-4-nitrobenzoate. Available from: [Link]
-
NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. Available from: [Link]
-
University of Cambridge. Preparation of methyl 3-nitrobenzoate. Available from: [Link]
-
Chegg. using the 1H NMR spectrum of the starting material. Available from: [Link]
-
Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. Available from: [Link]
-
University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
-
Chegg. IR spectrum of methyl-3-nitrobenzoate. Available from: [Link]
-
NIST WebBook. Methyl p-nitro benzoate. Available from: [Link]
-
University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]
-
PubChem. Methyl 4-nitrobenzoate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. brainly.com [brainly.com]
- 5. aiinmr.com [aiinmr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciencing.com [sciencing.com]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 3-nitro-4-piperazinobenzenecarboxylate" solubility profile
An In-depth Technical Guide to the Solubility Profile of Methyl 3-nitro-4-piperazinobenzenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of this compound, a compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven methodologies for its experimental determination. We will explore the theoretical underpinnings of its solubility, delineate robust protocols for both thermodynamic and kinetic solubility assessment, and examine the influence of key physicochemical parameters. This guide is intended to serve as a valuable resource for researchers, enabling a systematic and scientifically rigorous approach to characterizing this promising compound.
Structural Analysis and Predicted Solubility Behavior
The solubility of an organic molecule is fundamentally governed by its molecular structure and the interplay of its functional groups with a given solvent.[1][2] The adage "like dissolves like" provides a foundational principle: polar molecules tend to dissolve in polar solvents, while non-polar molecules favor non-polar solvents.[3] this compound possesses a combination of functional groups that suggest a nuanced solubility profile.
-
Aromatic Nitro Group: The presence of a nitro group (-NO2) on the benzene ring significantly influences the molecule's electronic properties and intermolecular interactions. The nitro group is strongly electron-withdrawing and polar.[4] However, aromatic nitro compounds are generally characterized by low water solubility.[4][5] This is attributed to the dominance of the non-polar aromatic ring and the potential for strong crystal lattice interactions. While the nitro group can participate in dipole-dipole interactions, it is a poor hydrogen bond acceptor, limiting its interaction with protic solvents like water.[6][7]
-
Piperazine Moiety: The piperazine ring is a basic, six-membered heterocycle containing two nitrogen atoms.[8][9] This functional group is known to enhance aqueous solubility, particularly at acidic pH.[10] The nitrogen atoms can be protonated, forming charged species that are more readily solvated by water. Piperazine itself is freely soluble in water.[8][9][11]
-
Methyl Ester Group: The methyl ester (-COOCH3) group is polar and can act as a hydrogen bond acceptor.[1] This will contribute to some degree of solubility in polar solvents.
Overall Prediction: Based on this structural analysis, this compound is predicted to be a weakly basic compound with pH-dependent solubility. Its solubility in aqueous media is likely to be low at neutral and basic pH but is expected to increase significantly in acidic conditions due to the protonation of the piperazine ring. The presence of the nitroaromatic system suggests that the overall aqueous solubility may still be limited.[4][12] Solubility in polar organic solvents is anticipated to be higher than in water.
Experimental Determination of Solubility
A comprehensive understanding of a compound's solubility requires empirical measurement. The two primary types of solubility determined in pharmaceutical research are thermodynamic and kinetic solubility.[13][14][15]
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure.[14] The shake-flask method is the gold standard for its determination.[16]
Protocol for Thermodynamic Solubility Determination:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired test media (e.g., purified water, pH buffers, biorelevant media).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[17]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the specific medium.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when added to an aqueous medium.[15][18] This is a high-throughput method often used in early drug discovery.[18][19]
Protocol for Kinetic Solubility Determination:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO in a microtiter plate.
-
Addition to Aqueous Media: Transfer a small aliquot of each DMSO solution to a corresponding well in a microtiter plate containing the aqueous test medium (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature. The concentration at which precipitation is first observed is the kinetic solubility. Precipitation can be detected by various methods, including nephelometry (light scattering), UV-Vis spectroscopy, or visual inspection.[19]
Diagram 1: General Workflow for Solubility Determination
A flowchart illustrating the distinct experimental pathways for determining thermodynamic and kinetic solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound.[20] A thorough investigation of these factors is crucial for a complete solubility profile.
Effect of pH
As predicted from its structure, the solubility of this compound is expected to be highly dependent on pH. The piperazine moiety is basic and will become protonated at lower pH values. This protonation will lead to a significant increase in aqueous solubility. A pH-solubility profile should be generated by measuring the thermodynamic solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[21][22]
Co-solvents and Organic Solvents
The solubility of this compound is likely to be enhanced in the presence of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, PEG 400). A systematic study of its solubility in various organic solvents of differing polarities (e.g., methanol, acetonitrile, dichloromethane, hexane) will provide valuable information for formulation development and synthetic chemistry applications.[2]
Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[20] The effect of temperature on the solubility of this compound should be evaluated to understand its behavior under different storage and physiological conditions.
Table 1: Proposed Solvent Systems for Solubility Screening
| Solvent/Medium Type | Specific Examples | Rationale |
| Aqueous Buffers | pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate | To determine the pH-solubility profile and assess solubility in simulated gastrointestinal fluids.[22][23] |
| Biorelevant Media | FaSSIF, FeSSIF | To predict in vivo solubility in fasted and fed states, which is crucial for oral drug development.[24][25][26] |
| Polar Protic Solvents | Water, Methanol, Ethanol | To assess solubility in solvents capable of hydrogen bonding. |
| Polar Aprotic Solvents | DMSO, Acetonitrile, DMF | To evaluate solubility in polar solvents that do not donate hydrogen bonds. |
| Non-polar Solvents | Toluene, Hexane | To determine solubility in hydrophobic environments. |
Biorelevant Solubility
For compounds intended for oral administration, understanding their solubility in the complex environment of the gastrointestinal tract is paramount. Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), are designed to mimic the composition of human intestinal fluids.[24][25][27][28] These media contain bile salts and phospholipids that can enhance the solubility of poorly soluble drugs through micellar solubilization.[26] Determining the solubility of this compound in these media is a critical step in predicting its oral absorption.[24]
Diagram 2: Decision Tree for Solubility-Limited Bioavailability
A logical progression for assessing the risk of solubility-limited bioavailability and guiding further development.
Conclusion and Future Directions
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube. [Link]
-
Pharma Lesson. (2025). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. [Link]
-
Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. [Link]
-
Teikyo University. The solubilities of aromatic nitro compounds in pure water. [Link]
-
CHEM-GUIDE. Physical properties of nitro compounds. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]
-
Dissolution Technologies. (2010). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). [Link]
-
Unknown Source. (2020). NITRO COMPOUNDS. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate. [Link]
-
Al-Gousous, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Boni, J., et al. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Semantic Scholar. [Link]
-
Boni, J., et al. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. [Link]
-
Wikipedia. Piperazine. [Link]
-
Gonzalez-Gleason, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Solubility of Things. Piperazine. [Link]
-
International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. [Link]
-
Wikipedia. Piperazine. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Reddit. (2023). Solubility of Nitro Containing Molecules. [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]
Sources
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Piperazine [medbox.iiab.me]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pure.teikyo.jp [pure.teikyo.jp]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 21. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. pharmalesson.com [pharmalesson.com]
- 25. biorelevant.com [biorelevant.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. [PDF] Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality | Semantic Scholar [semanticscholar.org]
- 28. dissolutiontech.com [dissolutiontech.com]
The Strategic Utility of Methyl 3-nitro-4-piperazinobenzenecarboxylate in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Methyl 3-nitro-4-piperazinobenzenecarboxylate has emerged as a highly versatile and strategically important scaffold, offering a unique combination of reactive sites that can be selectively manipulated to generate a diverse array of pharmaceutical intermediates and other high-value chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this key building block, with a focus on the underlying chemical principles and practical experimental insights.
Physicochemical Properties and Structural Features
This compound (CAS No: 192441-86-4) is a crystalline solid with a molecular weight of 265.27 g/mol . Its structure is characterized by a benzene ring substituted with a methyl ester, a nitro group, and a piperazine moiety.
| Property | Value |
| CAS Number | 192441-86-4 |
| Molecular Formula | C₁₂H₁₅N₃O₄ |
| Molecular Weight | 265.27 g/mol |
The strategic placement of these functional groups dictates the compound's reactivity. The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and influences the acidity of the N-H proton of the piperazine ring. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or for transesterification reactions. The piperazine ring, with its secondary amine, is a key site for a wide range of functionalization reactions, including acylation, alkylation, and arylation.
Synthesis of this compound: A Practical Approach
The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from an activated aromatic ring by piperazine.
A typical synthetic precursor is methyl 4-chloro-3-nitrobenzoate. The electron-withdrawing nitro group ortho to the chlorine atom is crucial for activating the ring towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Piperazine (anhydrous)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine or other suitable base
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-chloro-3-nitrobenzoate in a suitable aprotic polar solvent such as DMF or NMP.
-
Add an excess of anhydrous piperazine (typically 2-3 equivalents) to the solution. The excess piperazine also acts as a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine can be used.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the reactivity of the starting materials. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into a separatory funnel containing water or a dilute aqueous acid solution to quench the reaction and dissolve any remaining piperazine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove any residual solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Applications as a Synthetic Building Block
The true value of this compound lies in its potential for further chemical transformations. The three key functional groups—the nitro group, the piperazine N-H, and the methyl ester—can be selectively addressed to build molecular complexity.
Transformations of the Piperazine Moiety
The secondary amine of the piperazine ring is a nucleophilic center that readily undergoes a variety of reactions:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy for introducing a wide range of functional groups.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces alkyl substituents on the piperazine nitrogen.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates can be used to form N-aryl piperazine derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a facile route to N-alkylated piperazines.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an aniline, which opens up a vast array of subsequent chemical transformations. This reduction is typically achieved using methods such as:
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
-
Chemical Reduction: Using reagents like tin(II) chloride (SnCl₂), iron powder in acetic acid, or sodium dithionite.
The resulting amino group can then be used in reactions such as:
-
Amide bond formation: Coupling with carboxylic acids.
-
Diazotization: Followed by Sandmeyer or other related reactions to introduce a variety of substituents.
-
Formation of heterocyclic rings: Condensation with suitable bifunctional reagents.
Modification of the Methyl Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in:
-
Amide bond formation: Coupling with amines using standard peptide coupling reagents.
-
Esterification: With different alcohols to modulate solubility and other physicochemical properties.
Application in Drug Discovery: A Gateway to Bioactive Molecules
The strategic combination of a piperazine ring and a nitroaromatic system makes this compound a valuable starting material in the synthesis of various biologically active compounds. While specific examples for the direct use of the title compound are found within proprietary contexts, the utility of the core scaffold is evident in the synthesis of complex molecules like Nintedanib, where a closely related N-methylated analog is a key intermediate.[1]
The general synthetic strategies enabled by this building block are illustrated below:
Caption: Key reaction pathways for this compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically positioned functional groups allow for a wide range of selective transformations, providing a robust platform for the synthesis of complex and diverse molecular scaffolds. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the development of novel therapeutics and other advanced materials.
References
-
MDPI. (n.d.). Novel Strategies in the Development of New Therapies, Drug Substances and Drug Carriers, 3rd Edition. Retrieved from [Link]
- Google Patents. (n.d.). CN105837493B - The synthetic method and its intermediate of Nintedanib.
Sources
Technical Guide: Safety and Handling of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Foreword: A Proactive Approach to Chemical Safety
Section 1: Compound Profile & Inferred Hazard Identification
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a substituted aromatic compound. Its chemical structure dictates its reactivity and toxicological profile. The absence of a dedicated SDS necessitates a hazard assessment based on its constituent functional groups.
-
Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can render the compound toxic, mutagenic, and recalcitrant to environmental degradation.[1][2] This group also increases the potential for energetic decomposition, a characteristic of many nitro compounds.[3]
-
Piperazine Moiety: Piperazine and its derivatives are known to have potent biological activity. They are frequently associated with health risks such as skin and respiratory sensitization, neurotoxicity, and in some cases, reproductive toxicity.[4][5][6][7] Piperazine itself is classified as a corrosive substance that can cause severe skin burns and eye damage.[6]
-
Methyl Ester: This group is generally stable but can be hydrolyzed under strong acidic or basic conditions.
The combination of these moieties suggests a compound that requires careful handling due to potential toxicity, sensitization, and irritation.
Diagram: Structural Contributions to Hazard Profile
Caption: A systematic workflow for managing risks associated with novel chemicals.
Section 3: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating systems, minimizing the potential for exposure through rigorous engineering and administrative controls.
Required Engineering Controls
-
Primary Containment: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood with a face velocity of 80-120 feet per minute.
-
Emergency Equipment: A safety shower and eyewash station must be located within a 10-second travel distance of the handling area. Ensure equipment is tested weekly.
Personal Protective Equipment (PPE)
The selection of PPE is critical due to the compound's inferred hazards as a skin/respiratory sensitizer and irritant.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is required. | Protects against incidental contact. The piperazine moiety necessitates high vigilance for skin contact to prevent sensitization. [6][7] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne dust. The compound is an inferred serious eye irritant. [8] |
| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory | Not required for standard handling in a fume hood. Use a NIOSH-approved respirator with P100 cartridges if dust generation is unavoidable or engineering controls fail. | The piperazine moiety is a known respiratory sensitizer. [6] |
Protocol for Weighing and Dispensing Solid Compound
Objective: To accurately weigh the solid material while preventing the generation and inhalation of airborne dust.
-
Preparation: Decontaminate the balance and the fume hood work surface. Place a "Hazardous Compound in Use" sign at the fume hood.
-
Tare Container: Place a tared weigh boat or vial on the analytical balance inside the fume hood.
-
Dispensing: Using a dedicated, clean spatula, carefully transfer an approximate amount of this compound to the weigh boat. Do not "tap" the container, as this can aerosolize the fine powder.
-
Seal and Clean: Immediately and securely cap the stock bottle. Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it as solid hazardous waste.
-
Final Weighing: Record the final weight. The dispensed compound should remain within the fume hood for the subsequent steps.
Protocol for Solution Preparation
Objective: To dissolve the compound safely without splashing or aerosol generation.
-
Vessel Selection: Choose a flask or beaker of appropriate size to allow for stirring without splashing (e.g., fill to no more than 2/3 of the vessel's capacity).
-
Solvent Addition: Add the desired solvent to the vessel containing the pre-weighed solid.
-
Dissolution: Use a magnetic stir bar at a low-to-moderate speed to facilitate dissolution. If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation.
-
Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of spills.
Section 4: Emergency Procedures
Rapid and correct response during an emergency is crucial.
Spill Response
For a small spill (<1 g solid or <50 mL of dilute solution) inside a fume hood:
-
Alert: Alert nearby personnel.
-
Contain: Ensure the fume hood sash is lowered.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste bag or container. Do not use a brush that could generate dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
For a large spill or any spill outside of a fume hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and call emergency personnel (EHS).
-
SECURE: Close the lab door and prevent re-entry. Post a "Do Not Enter" sign.
-
ASSIST: Provide emergency responders with information on the spilled material.
Personnel Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [9][10] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink 2-4 cupfuls of water. Seek immediate medical attention. [9] |
Section 5: Storage and Disposal
Storage Conditions
-
Container: Store in the original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and sensitizing compounds.
-
Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong acids and bases. [9]* Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Waste Disposal
All waste materials must be treated as hazardous.
-
Solid Waste: Used gloves, contaminated weigh boats, paper towels, and absorbent materials should be collected in a clearly labeled, sealed plastic bag or container for "Hazardous Solid Waste."
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled "Hazardous Liquid Waste" container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.
References
-
Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]
-
PubMed. (2020). Piperazine derivatives as dangerous abused compounds. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. [Link]
-
GeeksforGeeks. (2020). Nitro Compounds. [Link]
-
Jaworski, M., & Mizerski, T. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4809. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2019). Piperazine: Human health tier II assessment. Australian Department of Health. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]
-
Wikipedia. (n.d.). Nitro compound. [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitro compound - Wikipedia [en.wikipedia.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Methyl 3-nitro-4-piperazinobenzenecarboxylate in Medicinal Chemistry
Abstract
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a versatile heterocyclic compound that serves as a pivotal intermediate in synthetic and medicinal chemistry. Its molecular architecture, featuring a benzoate ester, a nitro functional group, and a piperazine ring, provides a unique scaffold for the development of novel therapeutic agents. The electron-withdrawing nitro group and the versatile piperazine moiety make it a valuable precursor for creating libraries of compounds with diverse pharmacological profiles. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with detailed protocols for researchers in drug discovery and development. Notably, this compound is a key precursor in the synthesis of Nintedanib, a potent triple angiokinase inhibitor, highlighting its industrial and therapeutic relevance.[1]
Chemical Properties and Characterization
The structural features of this compound—a substituted aromatic ring linked to a nucleophilic piperazine—are central to its reactivity and utility. Understanding its physicochemical and spectral properties is crucial for its effective use in research.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | methyl 3-nitro-4-(piperazin-1-yl)benzoate | PubChem |
| Molecular Formula | C₁₂H₁₅N₃O₄ | - |
| Molecular Weight | 265.27 g/mol | - |
| Appearance | Typically a yellow solid | General Knowledge |
| Core Components | Benzoate Ester, Nitro Group, Piperazine Ring | [1] |
Spectroscopic Characterization
Verifying the identity and purity of the synthesized compound is a critical, self-validating step in any protocol. Below are the expected spectroscopic signatures.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons (a singlet typically around 3.9 ppm), and the piperazine ring protons (two multiplets corresponding to the four protons adjacent to each nitrogen).[1]
-
¹³C NMR (Carbon NMR): The carbon spectrum will display signals for the carbonyl carbon of the ester (downfield), the aromatic carbons (with distinct shifts due to the nitro and piperazine substituents), the piperazine carbons, and the methyl carbon of the ester.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands include a strong carbonyl (C=O) stretch from the ester group (around 1720-1740 cm⁻¹), characteristic absorptions for the nitro group (NO₂) near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), and C-N stretching vibrations from the piperazine linkage.[1]
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's molecular weight should be clearly visible, confirming the overall mass.
Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)
The most direct and common method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This process involves the displacement of a halide (typically F⁻ or Cl⁻) from an activated aromatic ring by the secondary amine of the piperazine ring. The nitro group ortho to the leaving group is critical as it strongly activates the ring towards nucleophilic attack.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound via SₙAr.
Detailed Step-by-Step Protocol
This protocol is designed for a laboratory scale synthesis.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Piperazine (2.5 eq, anhydrous)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) as solvent
-
Deionized Water
-
Ethyl Acetate (for extraction/recrystallization)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq), piperazine (2.5 eq), and potassium carbonate (3.0 eq). Rationale: The use of excess piperazine can drive the reaction to completion and minimize di-substituted byproducts. K₂CO₃ acts as a base to neutralize the HF formed during the reaction.
-
Solvent Addition: Add a suitable volume of anhydrous DMSO or ACN to the flask to dissolve/suspend the reactants.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting material (Methyl 4-fluoro-3-nitrobenzoate) is no longer visible. Rationale: TLC provides a rapid and effective way to ensure the reaction has gone to completion, preventing premature workup and ensuring higher yield.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water. A yellow precipitate of the crude product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual salts and DMSO.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield a pure, crystalline solid.
-
Drying & Characterization: Dry the purified solid under vacuum. Confirm the structure and purity of the final product using NMR, FTIR, and MS as described in Section 1.2.
Applications in Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous clinically successful drugs.[2][3] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system effects.[2][3][4] The presence of the nitro group on the benzene ring of this compound offers two key advantages:
-
Electronic Modulation: The nitro group significantly influences the electronic properties of the molecule, which can be crucial for receptor binding and pharmacological activity.[1]
-
Synthetic Handle: The nitro group can be readily reduced to an amine. This new amino group provides a reactive site for further chemical modifications, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Role as a Key Synthetic Intermediate
A prominent application of this compound is as a crucial building block for complex Active Pharmaceutical Ingredients (APIs).
-
Nintedanib Synthesis: this compound is a documented precursor in the synthesis of Nintedanib, a triple angiokinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[1] This underscores the compound's value in producing high-value, clinically relevant therapeutics.
Potential Therapeutic Areas
Based on the activities of structurally related piperazine and nitroaromatic compounds, this compound and its derivatives are promising candidates for screening in several therapeutic areas:
-
Oncology: Piperazine derivatives have shown significant anticancer properties.[1][2] A structurally similar compound was found to inhibit the epidermal growth factor receptor (EGFR), blocking downstream signaling pathways that promote cancer cell proliferation.[1] The title compound could be explored for similar kinase inhibitory activities.
-
Antimicrobial & Antifungal Agents: The piperazine nucleus is a core component of many antimicrobial and antifungal agents.[5][6] Derivatives can be tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans, Aspergillus niger).[5][6]
-
Anti-inflammatory Agents: Certain piperazine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.[3][4]
Proposed Mechanism of Action: Kinase Inhibition
The following diagram illustrates a hypothesized mechanism of action for a derivative of the title compound, based on literature for similar molecules targeting the EGFR pathway.[1]
Caption: Hypothesized inhibition of EGFR signaling by a derivative.
Protocol: Downstream Functionalization via Nitro Reduction
To expand the utility of the title compound, the nitro group can be reduced to an amine, creating Methyl 3-amino-4-piperazinobenzenecarboxylate . This amine serves as a versatile handle for further derivatization (e.g., amide bond formation, sulfonylation).
Materials:
-
This compound (1.0 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4-5 eq) or Palladium on Carbon (Pd/C) with a hydrogen source
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc) as solvent
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure (Using SnCl₂):
-
Setup: Dissolve this compound in ethanol in a round-bottom flask.
-
Reagent Addition: Add Tin(II) chloride dihydrate (4-5 eq) to the solution.
-
Reaction: Carefully add concentrated HCl and heat the mixture to reflux (typically 50-70°C) for several hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. The product, being more polar due to the new amino group, will have a lower Rƒ value than the starting material.
-
Workup: Cool the reaction to room temperature and concentrate it under reduced pressure. Add water and basify the mixture carefully with a saturated solution of NaHCO₃ until the pH is ~8-9.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine product, which can be purified further by column chromatography.
References
-
Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
(2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
(2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Naturalista campano. Retrieved from [Link]
-
JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. jetir.org [jetir.org]
- 5. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 6. japsonline.com [japsonline.com]
Application Notes and Protocols for Methyl 3-nitro-4-piperazinobenzenecarboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the potential application of Methyl 3-nitro-4-piperazinobenzenecarboxylate in drug discovery. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from structurally related compounds, particularly its N-methylated analog, to propose a robust framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. The protocols detailed herein are based on established methodologies and are intended to serve as a foundational resource for researchers initiating studies on this and similar chemical scaffolds.
Introduction: Rationale for Investigation
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. This compound integrates three key structural motifs that are of significant interest in medicinal chemistry: a nitroaromatic ring, a piperazine moiety, and a benzoate ester. The piperazine ring is a well-established "privileged scaffold" in drug design, known to enhance aqueous solubility and bioavailability, and to serve as a versatile linker for interacting with various biological targets.[1][2][3] The nitroaromatic group, a potent electron-withdrawing moiety, can play a crucial role in a molecule's biological activity, often through bioreductive activation in hypoxic environments, such as those found in solid tumors.[4][5][6]
Structurally similar compounds, such as Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, have demonstrated promising biological activities, including anticancer and antimicrobial effects.[1] Research on these analogs suggests potential mechanisms of action that include the induction of apoptosis and the inhibition of key cellular signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs) like VEGFR and EGFR.[1] Therefore, this compound represents a compelling candidate for investigation as a novel therapeutic agent, particularly in oncology.
Synthesis Protocol
The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the formation of N-aryl piperazines.[7][8] This involves the reaction of a suitable methyl 4-halo-3-nitrobenzoate with piperazine. The presence of the electron-withdrawing nitro group ortho to the halogen leaving group activates the aromatic ring for nucleophilic attack.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add Methyl 4-chloro-3-nitrobenzoate (1.0 equivalent), piperazine (2.0-3.0 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMSO to the flask to dissolve the reactants.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Applications and Investigational Protocols
Based on the bioactivity of structurally related molecules, this compound is a promising candidate for investigation as an anticancer agent. The following protocols are recommended for its initial biological evaluation.
In Vitro Kinase Inhibition Assays
Rationale: Many piperazine-containing compounds function as kinase inhibitors.[3] The N-methylated analog of the title compound is suggested to inhibit receptor tyrosine kinases.[1] Therefore, screening for kinase inhibitory activity is a logical first step.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [9]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the target kinase and incubate briefly to allow for binding. Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Suggested Kinase Panel for Initial Screening:
| Kinase Target | Rationale |
| VEGFR2 | Implicated in angiogenesis, a key process in tumor growth. |
| EGFR | Frequently overexpressed in various cancers. |
| PDGFRβ | Involved in cell growth and division. |
| c-Kit | A target in gastrointestinal stromal tumors. |
| Abl | Relevant in chronic myeloid leukemia. |
Cell Viability Assay (MTT Assay)
Rationale: To assess the cytotoxic or cytostatic effects of the compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Apoptosis Induction Assay (Caspase Activity Assay)
Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. The N-methylated analog has been shown to induce apoptosis.[1]
Protocol: Caspase-3/7 Activity Assay (Fluorometric) [12][13]
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC₅₀ value for a defined period.
-
Cell Lysis: Lyse the cells to release their cytoplasmic contents.
-
Caspase Reaction: Add a fluorogenic caspase-3/7 substrate (e.g., DEVD-AMC) to the cell lysates. Activated caspase-3 and -7 will cleave the substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: Quantify the increase in fluorescence as an indicator of caspase activity and, consequently, apoptosis.
Structure-Activity Relationship (SAR) Insights and Future Directions
The investigation of this compound opens up several avenues for further research and optimization.
-
Role of the Unsubstituted Piperazine: The presence of a secondary amine in the piperazine ring allows for further derivatization to explore SAR. Alkylation or acylation at this position could modulate the compound's potency, selectivity, and pharmacokinetic properties.
-
Importance of the Nitro Group: The position and presence of the nitro group are likely critical for activity. Reduction of the nitro group to an amine or its replacement with other electron-withdrawing groups would be informative.
-
Ester Moiety: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to various amides to explore the impact on activity and drug-like properties.
A systematic exploration of these structural modifications will provide valuable insights into the SAR of this chemical class and guide the design of more potent and selective drug candidates.
Conclusion
This compound is a promising, yet underexplored, molecule for drug discovery. By leveraging the knowledge gained from structurally similar compounds and employing the detailed protocols provided in this guide, researchers can systematically investigate its therapeutic potential. The proposed workflow, from synthesis to biological evaluation, provides a solid foundation for elucidating the mechanism of action and advancing this chemical scaffold toward the development of novel therapeutics.
References
- BenchChem. Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate. [URL: https://www.benchchem.com/product/b1305980]
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. [URL: https://www.benchchem.
- Yan, G., et al. Caspase Protocols in Mice. Methods in Molecular Biology, 2013. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4013233/]
- Strauss, M.J. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development, 1979. [URL: https://pubs.acs.org/doi/abs/10.1021/i360071a020]
- BroadPharm. Protocol for Cell Viability Assays. 2022. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
- Roche. MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.roche-applied-science.com/pack-insert/1465007_09.95.pdf]
- Rana, A., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 2022. [URL: https://www.tandfonline.com/doi/abs/10.1080/17460441.2022.2096898]
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. 2025. [URL: https://clytetechnologies.com/mtt-assay-protocol/]
- BenchChem. Role of piperazine scaffolds in medicinal chemistry. [URL: https://www.benchchem.com/tech-support/role-of-piperazine-scaffolds-in-medicinal-chemistry]
- BenchChem. Application Notes and Protocols for Cell Viability Assays: MTT and XTT. [URL: https://www.benchchem.com/tech-support/application-notes-and-protocols-for-cell-viability-assays-mtt-and-xtt]
- Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 2025. [URL: https://svedbergopen.com/journals/ajps/articles/The-Role-of-Nitro-Groups-in-Pharmaceuticals-Effects-and-Interactions-with-Biological-Systems/]
- ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. 2025. [URL: https://www.researchgate.net/publication/229004071_A_General_and_Convenient_Synthesis_of_N-Aryl_Piperazines]
- Bitar, L., & Jaber, A. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate, 2025. [URL: https://www.researchgate.net/publication/380026214_The_Role_of_Nitro_Groups_in_Pharmaceuticals_Effects_and_Interactions_with_Biological_Systems]
- Abcam. Protocol for detection of caspases using immunofluorescence. [URL: https://www.abcam.com/protocols/protocol-for-detection-of-caspases-using-immunofluorescence]
- Singh, U.P., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate, 2025. [URL: https://www.researchgate.net/publication/250961806_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery]
- Sharma, M., et al. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Medicinal Chemistry Research, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22529571/]
- Rana, A., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate, 2025. [URL: https://www.researchgate.
- BenchChem. Application Notes and Protocols for Kinase Activity Assays. [URL: https://www.benchchem.com/tech-support/application-notes-and-protocols-for-kinase-activity-assays]
- Cilibrizzi, A., et al. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 2019. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479530/]
- Thermo Fisher Scientific. Apoptosis Protocols. [URL: https://www.thermofisher.com/es/en/home/life-science/cell-analysis/cell-viability-and-regulation/apoptosis/apoptosis-assays/apoptosis-protocols.html]
- BenchChem. The Nitro Group: A Double-Edged Sword in Medicinal Chemistry. [URL: https://www.benchchem.com/tech-support/the-nitro-group-a-double-edged-sword-in-medicinal-chemistry]
- Google Patents. RU2315762C2 - Method for synthesis of chiral n-arylpiperazines. [URL: https://patents.google.
- Semantic Scholar. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. 2022. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Pharmacological-Evaluation-of-Falc%C3%A3o-Ferreira/a6d0c24e650d03b0c8e2a0f8b8e8e8e8e8e8e8e8]
- Ghoshal, A., et al. Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2019. [URL: https://pubmed.ncbi.nlm.nih.gov/30917290/]
- Creative Bioarray. Caspase Activity Assay. [URL: https://www.creative-bioarray.com/support/caspase-activity-assay.htm]
- ResearchGate. Which is the best protocol for caspase-3 activity detection in vitro?. 2018. [URL: https://www.researchgate.net/post/Which_is_the_best_protocol_for_caspase-3_activity_detection_in_vitro]
- Varghese, J.R., et al. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/re/c5re00048c]
- ResearchGate. Can anyone suggest a protocol for a kinase assay?. 2015. [URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay]
- Romanelli, M., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10746209/]
- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025. [URL: https://www.celtarys.com/en/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
- protocols.io. In vitro kinase assay. 2023. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y]
- Nolan, S.P., & Organ, M.G. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://organ.chem.uottawa.ca/sites/organ.chem.uottawa.ca/files/nhcpdallyl_supp.pdf]
- BenchChem. Application Notes and Protocols: Synthesis of Piperazinyl Acetophenones via Nucleophilic Substitution. [URL: https://www.benchchem.com/tech-support/application-notes-and-protocols-synthesis-of-piperazinyl-acetophenones-via-nucleophilic-substitution]
- Kashani, S.K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv, 2020. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74971243901488a5948f7]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Chemistry Steps. Nucleophilic Aromatic Substitution. [URL: https://www.chemistrysteps.
- ChemicalBook. Methyl 3-methyl-4-nitrobenzoate synthesis. [URL: https://www.chemicalbook.com/synthesis/24078-21-5.htm]
- Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. [URL: https://patents.google.
- BenchChem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. [URL: https://www.benchchem.
- Majid, R. Nucleophilic Aromatic Substitution. [URL: https://www.researchgate.
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. svedbergopen.com [svedbergopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes & Protocols: Comprehensive Analytical Strategies for Methyl 3-nitro-4-piperazinobenzenecarboxylate
Introduction
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a substituted aromatic compound incorporating a nitro group, an ester, and a piperazine moiety. This unique combination of functional groups necessitates a multi-faceted analytical approach for its comprehensive characterization, quantification, and impurity profiling, particularly in the context of pharmaceutical research and development. The presence of the nitroaromatic chromophore lends itself to UV-Vis based detection, while the piperazine group can present challenges and opportunities for chromatographic and mass spectrometric analysis. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical methods for this compound.
The methodologies outlined herein are designed to ensure scientific rigor and data integrity. Each protocol is developed based on established principles for the analysis of related chemical structures, such as nitroaromatic compounds and piperazine derivatives, and includes self-validating system suitability checks to ensure trustworthy and reproducible results.[1][2][3][4]
Physicochemical Properties (Predicted)
A foundational understanding of the molecule's properties is critical for method development. While extensive experimental data for this specific molecule is not widely published, its structure allows for the prediction of key characteristics that inform analytical strategy.
| Property | Predicted Value/Characteristic | Rationale & Impact on Analytical Method |
| Molecular Formula | C12H15N3O4 | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 265.27 g/mol | Used for concentration calculations and mass spectrometry. |
| Appearance | Likely a yellow to orange solid | The nitroaromatic group often imparts color. Important for visual inspection and handling. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Methanol, Acetonitrile, DMSO, Chloroform. | Crucial for selecting appropriate solvents for sample preparation, HPLC mobile phases, and NMR analysis.[1][2] |
| UV-Vis λmax | Expected around 254 nm and potentially a longer wavelength absorption due to the extended conjugation. | Informs the selection of an appropriate wavelength for HPLC-UV detection to maximize sensitivity.[2][5][6] |
| pKa | The piperazine moiety will have a basic pKa. | Influences chromatographic behavior. pH of the mobile phase in reverse-phase HPLC will affect retention and peak shape. |
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and for the quantification of this compound. A reverse-phase method is generally suitable for this type of moderately polar molecule.
Rationale for Method Design
The chosen method employs a C18 stationary phase, which provides excellent hydrophobic retention for the benzene ring.[2] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) to elute the compound. The addition of a small amount of acid, such as formic acid, is crucial. It serves to protonate the basic nitrogen atoms in the piperazine ring, which minimizes peak tailing and ensures a sharp, symmetrical peak shape, leading to better resolution and more accurate quantification.[5] Detection at 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity for the nitroaromatic system.[2][6]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To determine the purity and concentration of this compound.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
0.45 µm PTFE syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and resolution.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Acidifier for improved peak shape.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) | Organic modifier for elution. |
| Gradient | 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B | A gradient allows for elution of potential impurities with different polarities.[5] An isocratic method (e.g., 40% B) can be developed for routine QC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[5] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Strong absorbance is expected for the nitroaromatic chromophore.[2][5] |
| Injection Vol. | 10 µL | A typical injection volume. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute with the mobile phase initial conditions (e.g., 25% B) to create working standards (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the same diluent as the standards to a similar target concentration.
-
System Suitability Test (SST):
-
Inject a working standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
This ensures the system is performing consistently before analyzing samples.
-
-
Analysis: Inject the blank (diluent), standards, and samples.
-
Data Processing: Integrate the peak areas in the resulting chromatograms. Purity can be calculated using the area percent method. Concentration can be determined by comparing the sample peak area to a calibration curve generated from the standards.
Part 2: Structural Elucidation and Identification
For unequivocal identification and structural confirmation, a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and thermally stable compounds.[1] For a molecule like this compound, direct analysis may be possible, but derivatization could be necessary if the compound exhibits poor thermal stability or volatility.[1][7]
Rationale for Method Design: A non-polar capillary column like a DB-5MS is a good starting point for separating a wide range of compounds.[1] Electron Ionization (EI) is used to generate characteristic fragmentation patterns that can be used for structural elucidation and library matching. The fragmentation is expected to occur at the ester, the nitro group, and the piperazine ring, providing a structural fingerprint of the molecule.[1][4]
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.[1]
-
GC-MS Parameters:
-
Injector: 250 °C, Split mode (e.g., 20:1)
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Analyze the resulting mass spectrum. Look for the molecular ion peak (M+) at m/z 265. Key fragmentation patterns would include loss of the methoxy group (-OCH3, m/z 234), the entire ester group (-COOCH3, m/z 206), and characteristic fragments from the piperazine ring cleavage.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural confirmation of the molecule.[1] Both ¹H and ¹³C NMR should be performed.
Rationale for Solvent and Standard Selection: Deuterated chloroform (CDCl₃) is a good initial choice for a non-polar to moderately polar organic molecule. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The benzene ring has three protons, which will appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro and ester groups will cause significant deshielding.[8]
-
Piperazine Protons: The eight protons on the piperazine ring will likely appear as two or more multiplets in the δ 2.5-4.0 ppm region. The protons closer to the aromatic ring will be more deshielded.
-
Methyl Protons: The three protons of the methyl ester group will appear as a sharp singlet, likely in the δ 3.8-4.0 ppm region.
-
NH Proton: The proton on the secondary amine of the piperazine ring may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of TMS.[1]
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons for each signal.[1] Correlate the observed chemical shifts with the expected structure.
Summary and Conclusion
The analytical methods described provide a comprehensive framework for the quality control and characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for identification and volatile impurity analysis, and NMR for definitive structural elucidation ensures a thorough understanding of the compound. The protocols are designed to be robust and reproducible, incorporating system suitability tests to guarantee data integrity. Researchers should adapt and validate these methods based on their specific instrumentation and regulatory requirements.
References
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available from: [Link]
-
Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts and Width Line in Ortho Substituted Nitro Benzenes. Taylor & Francis Online. Available from: [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available from: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available from: [Link]
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available from: [Link]
-
An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. Available from: [Link]
-
Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. Available from: [Link]
-
Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available from: [Link]
-
The carbon-13 chemical shifts of some substituted nitrosobenzenes. Canadian Journal of Chemistry. Available from: [Link]
-
GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. Available from: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available from: [Link]
-
Solvent versus substituent effects on the nitrogen NMR shielding of the nitro-group in substituted benzenes. Wiley Online Library. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Robust HPLC Method for the Analysis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Abstract
This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 3-nitro-4-piperazinobenzenecarboxylate. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method for purity assessment and quality control. This document provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers insights into potential challenges and optimization strategies. The method utilizes reversed-phase chromatography with UV detection, a widely accessible and sensitive technique.
Introduction: Understanding the Analyte
This compound is a substituted aromatic compound. Its structure, inferred from its name, consists of a benzene ring with a methyl carboxylate group, a nitro group, and a piperazine moiety. The nitroaromatic portion of the molecule provides a strong chromophore, making it well-suited for UV-Vis spectroscopic detection.[1][2] The piperazine group, being a secondary amine, imparts basic properties to the molecule, which is a critical consideration for chromatographic separation to ensure good peak shape and reproducible retention.
The development of a reliable HPLC method is crucial for monitoring the purity of this intermediate, identifying potential impurities, and ensuring the consistency of the final active pharmaceutical ingredient (API).[3] This application note is intended for researchers, scientists, and drug development professionals who require a robust and reproducible analytical method for this compound.
Rationale for Method Development
The development of an effective HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[4][5] For this compound, the key considerations are its aromatic nature, the presence of a nitro chromophore, and the basicity of the piperazine ring.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode of liquid chromatography, particularly for the analysis of moderately polar organic compounds.[6][7] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions. Given the aromatic and substituted nature of this compound, RP-HPLC is the logical choice for its separation.
Stationary Phase Selection: C18 Column
A C18 (octadecylsilane) column is a workhorse in reversed-phase chromatography, offering excellent retention and selectivity for a wide range of compounds.[6] Its hydrophobic nature will effectively retain the aromatic portion of the analyte. For basic compounds like the one , modern, high-purity, end-capped C18 columns are recommended to minimize interactions with residual silanol groups on the silica surface, which can lead to peak tailing.
Mobile Phase Selection and pH Control
The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[6] For this compound, a gradient elution with acetonitrile and water is proposed to ensure adequate separation from potential impurities with varying polarities.
The basicity of the piperazine moiety necessitates careful control of the mobile phase pH. At a neutral pH, the piperazine group may be partially protonated, leading to interactions with silanol groups and resulting in poor peak shape. By acidifying the mobile phase with an additive like formic acid or trifluoroacetic acid, the piperazine group will be fully protonated. This consistent charge state minimizes unwanted secondary interactions and promotes sharp, symmetrical peaks. A starting concentration of 0.1% formic acid in the mobile phase is a common and effective choice.
Detector Selection and Wavelength
The nitroaromatic structure of the analyte allows for sensitive detection using a UV-Vis detector. Nitroaromatic compounds typically exhibit strong absorbance in the UV region, often between 210 nm and 270 nm.[1][2] A common starting wavelength for the analysis of such compounds is 254 nm, which generally provides a good response for aromatic systems.[2] For optimal sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by running a UV spectrum of the analyte.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (ACS reagent grade, ~99%)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 254 nm (or λmax of the compound) |
Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute 1 mL of this stock solution to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
-
-
Sample Solution:
-
Prepare the sample in a similar manner to the standard solution, using methanol as the diluent to achieve a final concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Method Validation and System Suitability
For routine use in a quality control environment, the developed HPLC method should be validated according to ICH guidelines.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability: Before running a sequence of samples, a system suitability test should be performed by injecting the standard solution multiple times. Typical system suitability parameters include:
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
Conclusion
This application note provides a starting point for the development of a robust and reliable HPLC method for the analysis of this compound. The use of a C18 reversed-phase column with a gradient elution of acetonitrile and water, modified with 0.1% formic acid, and UV detection at 254 nm is a sound approach. The provided protocol is a solid foundation that can be further optimized and validated for specific applications in pharmaceutical research, development, and quality control.
References
-
Goodpaster, J. V., & Shaffer, R. E. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042. [Link]
-
Goodpaster, J. V., & Shaffer, R. E. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]
-
Florek, E., Piekoszewski, W., & Wrzosek, M. (2012). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]
-
Tyagi, A., Muddamalla, R., Divi, H., & Shivakumara, C. (2023). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b) UV-vis absorption spectra of 4-NP and excitation and emission spectra of the ZELMO phosphor dispersed in deionized water. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC. [Link]
-
Asher, S. A., & Chi, Z. (2005). Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. [Link]
-
Li, Y., Wang, Y., Zhang, J., & Li, G. (2020). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Link]
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. [Link]
-
Rao, D. V., & Chakravarthy, I. E. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
PubChem. (n.d.). Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. [Link]
-
PharmaGuru. (2023). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru. [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Wikipedia. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
Sources
- 1. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. Methyl 3-nitro-4-(phenylamino)benzoate | C14H12N2O4 | CID 12064509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 866137-44-2 CAS MSDS (METHYL 3-NITRO-4-(4-([(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)AMINO]CARBONYL)PIPERAZINO)BENZENECARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl 3-Nitro-4-piperazinobenzenecarboxylate in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of pharmaceutical development, the strategic design and synthesis of active pharmaceutical ingredients (APIs) are paramount. Central to this endeavor is the utilization of key chemical intermediates—molecular building blocks that pave the way for the construction of complex therapeutic agents.[1] Methyl 3-nitro-4-piperazinobenzenecarboxylate and its derivatives have emerged as exceptionally valuable intermediates, particularly in the synthesis of targeted therapies. Their utility stems from a unique molecular architecture: a benzene ring activated by a nitro group, making it susceptible to further chemical modifications, and a piperazine moiety, a common pharmacophore known to enhance solubility and target engagement.
This technical guide provides an in-depth exploration of this compound as a crucial intermediate. We will delve into its synthesis via nucleophilic aromatic substitution, its characterization, and its subsequent transformation into a prominent API, using the synthesis of the tyrosine kinase inhibitor Nintedanib as a prime example. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern these transformations.
Synthesis of the Key Intermediate: Methyl 3-nitro-4-(piperazin-1-yl)benzoate
The synthesis of Methyl 3-nitro-4-(piperazin-1-yl)benzoate is a classic example of nucleophilic aromatic substitution (SNAr).[2][3] In this reaction, the electron-withdrawing nitro group activates the aromatic ring towards attack by a nucleophile, in this case, piperazine. The halogen at the 4-position serves as a good leaving group.
Reaction Mechanism and Rationale
The reaction proceeds via a two-step addition-elimination mechanism. The piperazine nitrogen attacks the carbon atom bearing the chloro group, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nitro group is crucial for stabilizing this intermediate, particularly when it is in the ortho or para position to the leaving group.[2] In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the ring is restored, yielding the desired product. The choice of a suitable base is important to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.
Diagram 1: Synthesis of Methyl 3-nitro-4-(piperazin-1-yl)benzoate
Caption: Workflow for the synthesis of the target intermediate.
Detailed Laboratory Protocol: Synthesis of Methyl 3-nitro-4-(piperazin-1-yl)benzoate
This protocol is based on established principles of nucleophilic aromatic substitution reactions.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as DMF or acetonitrile (approximately 5-10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add piperazine (1.2-1.5 eq) followed by a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x volume of the aqueous layer). If acetonitrile was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the ethyl acetate layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Methyl 3-nitro-4-(piperazin-1-yl)benzoate as a solid.
Table 1: Typical Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Starting Material | Methyl 4-chloro-3-nitrobenzoate | Commercially available and activated for SNAr. |
| Nucleophile | Piperazine | Provides the piperazine moiety. |
| Base | K₂CO₃ or Et₃N | Neutralizes the HCl byproduct. |
| Solvent | DMF or Acetonitrile | Aprotic polar solvents that facilitate SNAr reactions. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-8 hours | Typically sufficient for complete conversion. |
| Expected Yield | 85-95% | High-yielding reaction under optimized conditions. |
| Product Purity | >98% after recrystallization | Recrystallization is effective for removing impurities. |
Characterization of Methyl 3-nitro-4-(piperazin-1-yl)benzoate
The structure and purity of the synthesized intermediate should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the piperazine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct peaks for each carbon atom in the molecule, confirming the carbon framework.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands for the nitro group (around 1520 and 1350 cm⁻¹), the ester carbonyl group (around 1720 cm⁻¹), and C-N bonds are expected.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity.
Application as an Intermediate: Synthesis of Nintedanib
A prominent application of a derivative of our target intermediate is in the synthesis of Nintedanib, a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[5] In this synthesis, the N-methylated version of our intermediate, Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate , is utilized.
The synthesis of Nintedanib from this intermediate involves two key transformations: the reduction of the nitro group to an aniline and a subsequent cyclization reaction to form the indolinone core of the final drug molecule.[6]
Diagram 2: Transformation of the Intermediate to an API Precursor
Caption: Key steps in the synthesis of Nintedanib from the intermediate.
Protocol 1: N-methylation of Methyl 3-nitro-4-(piperazin-1-yl)benzoate
Materials:
-
Methyl 3-nitro-4-(piperazin-1-yl)benzoate
-
Formaldehyde (37% aqueous solution)
-
Formic acid
-
Standard laboratory glassware
Procedure (Eschweiler-Clarke Reaction):
-
To a solution of Methyl 3-nitro-4-(piperazin-1-yl)benzoate (1.0 eq) in formic acid (5-10 eq), add formaldehyde solution (2.0-3.0 eq).
-
Heat the mixture to reflux (around 100 °C) for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH > 9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate .
Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method.[7]
Materials:
-
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas (H₂) or a hydrogen source like ammonium formate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: Dissolve Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-(4-methylpiperazin-1-yl)benzoate , which is often used in the next step without further purification.
Table 2: Key Parameters for Nitro Group Reduction
| Parameter | Value | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | Highly effective for the reduction of aromatic nitro groups.[8] |
| Hydrogen Source | H₂ gas | Clean and efficient reducing agent. |
| Solvent | Methanol or Ethanol | Good solvents for the substrate and compatible with hydrogenation. |
| Temperature | Room Temperature | The reaction is typically exothermic and proceeds well at ambient temperature. |
| Pressure | Atmospheric (balloon) or slightly elevated | Sufficient for the reaction to proceed. |
| Expected Yield | >95% | Generally a high-yielding transformation. |
Subsequent Steps to Nintedanib
The resulting aniline is a key precursor that undergoes a series of reactions, typically a condensation with an appropriate indolinone derivative, to construct the core structure of Nintedanib.[6][9] These subsequent steps are complex and are detailed in various patents and medicinal chemistry literature.[10][11]
Safety and Handling
-
Nitroaromatic Compounds: These compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted with appropriate safety precautions, including the use of an inert atmosphere during catalyst handling.
-
Solvents and Reagents: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling all chemicals.
Conclusion
This compound is a versatile and valuable intermediate in the synthesis of APIs. Its preparation via a robust nucleophilic aromatic substitution reaction and its subsequent transformations highlight key principles in modern organic synthesis. The protocols and discussions provided herein offer a comprehensive guide for researchers in the field of drug discovery and development, enabling the efficient and safe synthesis of this important molecular scaffold and its derivatives.
References
Sources
- 1. rsc.org [rsc.org]
- 2. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-nitro-4-piperazinobenzenecarboxylate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Nitro-Piperazino-Benzoate Scaffold
In the landscape of modern medicinal chemistry, the quest for highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Within this pursuit, certain molecular scaffolds emerge as privileged structures due to their versatile reactivity and inherent ability to interact with the ATP-binding sites of various kinases. Methyl 3-nitro-4-piperazinobenzenecarboxylate is one such pivotal intermediate. Its unique trifunctionalized aromatic ring system, featuring a nitro group for subsequent reduction, a piperazine moiety for diverse derivatization, and a methyl ester for potential amide coupling, makes it a highly valuable building block in the synthesis of complex kinase inhibitors.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on providing detailed, field-proven protocols and explaining the causality behind experimental choices. We will delve into the synthesis of this key intermediate, its elaboration into a representative kinase inhibitor, and the underlying biochemical pathways targeted by the final active pharmaceutical ingredient (API).
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a key synthetic intermediate is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 192441-86-4 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₄ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Supplier Data |
Safety Precautions:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Toxicity: Nitroaromatic compounds are often toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Handle with care and avoid exposure.
-
Fire Hazard: The fire hazard is expected to be low, but as with all organic compounds, keep away from open flames and high temperatures.
Synthesis of this compound
The synthesis of the title compound is a prime example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in the construction of substituted aromatic systems. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of a leaving group by a nucleophile, in this case, piperazine.
Reaction Scheme:
Caption: Synthesis of the target intermediate via SNAr.
Detailed Protocol:
This protocol is adapted from a similar synthesis of a Nintedanib intermediate described in patent US10836751B2[2].
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Piperazine (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-chloro-3-nitrobenzoate and N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add piperazine and anhydrous potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound as a yellow solid.
Causality of Experimental Choices:
-
Excess Piperazine: Using a slight excess of piperazine ensures the complete consumption of the starting material and helps to drive the reaction to completion.
-
Potassium Carbonate: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, which is crucial for the reaction to proceed.
-
DMF as Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic attack.
-
Heating: The application of heat provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Application in the Synthesis of Nintedanib, a Triple Angiokinase Inhibitor
This compound is a key intermediate in the synthesis of Nintedanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR)[3][4].
Multi-step Synthesis of Nintedanib:
Caption: Synthetic workflow for Nintedanib.
Detailed Protocol for a Key Step: Nitro Reduction
The reduction of the nitro group to an amine is a critical transformation in the synthesis of many kinase inhibitors, as the resulting aniline is a key nucleophile for subsequent coupling reactions.
Materials:
-
Methyl 3-nitro-4-(N-substituted-piperazinyl)benzoate (1.0 eq)
-
Hydrazine hydrate (5.0 eq)
-
Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the nitro-containing intermediate in ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Heat the mixture to reflux and slowly add hydrazine hydrate dropwise.
-
Continue to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude aniline product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Causality of Experimental Choices:
-
Pd/C and Hydrazine Hydrate: This is a classic and efficient method for the reduction of nitro groups. Palladium on carbon is a heterogeneous catalyst that is easily removed by filtration, and hydrazine hydrate serves as the hydrogen source.
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the reaction conditions.
Mechanism of Action: Targeting Angiogenesis Pathways
Nintedanib, synthesized from the title intermediate, functions as a multi-targeted tyrosine kinase inhibitor. It competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby inhibiting the autophosphorylation and activation of these receptors. This blockade of downstream signaling pathways ultimately interferes with key processes in tumor growth and fibrosis, such as cell proliferation, migration, and angiogenesis.
Caption: Mechanism of action of Nintedanib.
Conclusion
This compound is a strategically important and versatile building block in the synthesis of kinase inhibitors. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The subsequent chemical manipulations, particularly the reduction of the nitro group, open up a plethora of possibilities for the construction of complex, biologically active molecules like Nintedanib. A thorough understanding of the synthetic protocols and the underlying mechanistic principles is crucial for researchers in the field of drug discovery and development to leverage this valuable intermediate in their quest for novel therapeutics.
References
-
Nintedanib - Wikipedia. [Link]
-
Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]
- US Patent US10836751B2. (2020).
- CN113354599A - Preparation method of nintedanib key intermediate - Google P
Sources
Application Notes and Protocols for the Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Introduction
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a key chemical intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of a nitro group, a methyl ester, and a piperazine moiety on a benzene ring provides a versatile scaffold for further chemical modifications. The electron-withdrawing nature of the nitro group and the presence of the basic piperazine ring are crucial features that can be exploited in drug design. Piperazine derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, along with an in-depth discussion of the underlying chemical principles and potential applications.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is characterized by the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups.[5][6][7][8][9]
Key mechanistic features of the SNAr reaction include:
-
Activation of the Aromatic Ring: The presence of the nitro group (-NO2) ortho to the leaving group (a halogen, typically fluorine or chlorine) makes the aromatic ring electron-deficient and susceptible to nucleophilic attack.[5][9]
-
Formation of a Meisenheimer Complex: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8][9] The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for the stability of the complex and the overall success of the reaction.[7][8]
-
Departure of the Leaving Group: The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.[5][6] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.[6]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from methyl 4-fluoro-3-nitrobenzoate and piperazine.
Materials and Reagents:
-
Methyl 4-fluoro-3-nitrobenzoate
-
Piperazine (anhydrous)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-fluoro-3-nitrobenzoate (1.0 eq).
-
Addition of Reagents: Add anhydrous piperazine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the flask.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Summary of Reaction Parameters:
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 4-fluoro-3-nitrobenzoate | The fluorine atom is a good leaving group for SNAr reactions.[6] |
| Nucleophile | Piperazine | The nitrogen atoms of piperazine are nucleophilic. |
| Base | Potassium carbonate (K2CO3) | Neutralizes the HF formed during the reaction, driving the reaction to completion. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction. |
| Temperature | 80-90 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Should be determined by monitoring the reaction progress by TLC. |
Application Notes
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Further Chemical Transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., SnCl2/HCl, Fe/acetic acid, or catalytic hydrogenation).[1] This resulting aniline derivative can then be used in a variety of coupling reactions to introduce further diversity.
-
Modification of the Piperazine Ring: The secondary amine of the piperazine ring can be functionalized through alkylation, acylation, or sulfonylation reactions to generate a library of derivatives.[3]
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.
Potential Therapeutic Applications:
The piperazine moiety is a well-known pharmacophore found in numerous approved drugs.[4] Derivatives of nitrophenylpiperazine have been investigated for a range of biological activities, including:
-
Antimicrobial and Antifungal Agents: Piperazine derivatives have shown significant activity against various bacterial and fungal strains.[1][2]
-
Anticancer Agents: Certain piperazine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[3][4]
-
Enzyme Inhibitors: Nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors.[10]
The synthesis of this compound provides a crucial starting point for the exploration of new chemical entities with potential therapeutic value in these and other disease areas.
References
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Link]
-
Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU. [Link]
-
Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem. [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? - Quora. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]
-
Methyl 4-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 5219721 - PubChem. [Link]
-
Nitration of methyl benzoate | Resource - RSC Education. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Abstract
This technical guide provides a comprehensive overview of robust purification strategies for Methyl 3-nitro-4-piperazinobenzenecarboxylate, a key intermediate in pharmaceutical synthesis. The inherent structural characteristics of this molecule—namely the polar nitroaromatic system and the basic piperazine moiety—present unique challenges that necessitate carefully optimized purification protocols. This document outlines detailed methodologies for both recrystallization and flash column chromatography, offering researchers the tools to achieve high purity standards essential for drug development and other advanced applications. The protocols are designed to be self-validating, with integrated analytical checkpoints to ensure the integrity of the final compound.
Introduction: The Purification Challenge
This compound is a significant building block in medicinal chemistry. The efficacy and safety of any final Active Pharmaceutical Ingredient (API) derived from this intermediate are critically dependent on its purity.[1] Impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, and complications in regulatory approval.[2][3]
The purification of this specific molecule is non-trivial due to its dual chemical nature. The nitrobenzoate portion imparts significant polarity, while the piperazine ring introduces basicity. This combination can lead to issues such as:
-
Poor solubility in standard non-polar solvents.
-
Strong binding to silica gel during chromatography, resulting in peak tailing and poor separation.[4]
-
Difficulty in crystallization due to the presence of structurally similar impurities.[5]
This guide addresses these challenges by providing two primary, validated protocols: Recrystallization for scalable, high-efficiency purification of moderately pure crude material, and Flash Column Chromatography for complex mixtures requiring high-resolution separation.
Initial Analysis of Crude Material
Prior to any purification attempt, a thorough analysis of the crude product is essential. This allows for the identification of major impurities and informs the selection of the most appropriate purification strategy.
Common Impurities: Based on a typical synthesis involving nucleophilic aromatic substitution between a 4-halo-3-nitrobenzoate and piperazine, likely impurities include:
-
Unreacted starting materials (e.g., Methyl 4-chloro-3-nitrobenzoate).
-
Piperazine and its salts.
-
By-products from side reactions.
-
Residual solvents from the reaction work-up.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for visualizing the number of components in the crude mixture and for developing a solvent system for column chromatography.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the crude product and can be used to track the efficiency of the purification process.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and helps identify major impurities by their characteristic signals.[7]
Strategic Purification Workflow
The choice between recrystallization and chromatography depends on the initial purity and the nature of the impurities. The following workflow provides a logical decision-making framework.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, making it ideal for the final purification step to achieve high-purity material on a large scale.[6][8] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9]
Solvent Selection: The Key to Success
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[9] Given the polar nature of the target molecule, polar protic solvents are excellent starting points.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | Often provides a good balance of solubility at reflux and insolubility when cold. A good first choice. |
| Isopropanol | 82 | Similar to ethanol, may offer slightly different solubility characteristics. |
| Methanol | 65 | The compound may be too soluble even at low temperatures, potentially reducing yield. Use with caution. |
| Ethanol/Water | Variable | A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears, then re-clarify with a drop of ethanol before cooling.[9] |
| Acetone/Water | Variable | Another effective mixed-solvent system for polar compounds.[10] |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (see Table 1) and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is below the solvent's boiling point; solution is supersaturated. | Re-heat to dissolve the oil. Add slightly more solvent. Allow for slower cooling. Consider a different solvent system.[9] |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product.[9] |
| Poor Recovery | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure thorough cooling in an ice bath. Use a more non-polar solvent system. Ensure filtration apparatus is pre-heated. |
Protocol 2: Flash Column Chromatography
When the crude material contains significant amounts of impurities or impurities with similar solubility profiles, flash column chromatography is the method of choice.[11][12] It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[13]
Phase Selection and Optimization
-
Stationary Phase: Standard flash-grade silica gel (SiO₂) is typically used.
-
Mobile Phase (Eluent): The basicity of the piperazine moiety necessitates the addition of a basic modifier to the eluent to prevent severe peak tailing.[4]
Protocol for Eluent System Development using TLC:
-
Prepare TLC Chambers: Use mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate or Acetone).
-
Add Modifier: To each solvent system, add 0.5-1% triethylamine (TEA) by volume.
-
Spot and Develop: Spot the crude material on a silica gel TLC plate and develop in the prepared chambers.
-
Optimize: The ideal eluent system will provide a Retention Factor (Rf) of 0.2-0.4 for the target compound and maximal separation from all impurities.[4]
Table 2: Starting Eluent Systems for TLC Analysis
| System | Ratio (v/v) | Polarity | Comments |
| Hexane:Ethyl Acetate + 1% TEA | 70:30 | Low-Medium | A standard starting point for many compounds.[14] |
| Hexane:Ethyl Acetate + 1% TEA | 50:50 | Medium | Increase polarity if Rf is too low in 70:30. |
| DCM:Methanol + 1% TEA | 98:2 | Medium-High | For highly polar compounds that do not move in Hex:EtOAc.[14] |
Step-by-Step Flash Chromatography Protocol
Caption: Step-by-step workflow for flash chromatography purification.
-
Column Packing: Use the "wet-packing" method.[15] Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle pressure to pack it into a stable, uniform bed. Ensure the solvent level never drops below the top of the silica.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. This method prevents band broadening and improves separation.[11][12]
-
Loading: Carefully add the dry-loaded sample to the top of the packed silica bed.
-
Elution: Fill the column with the eluent and apply gentle pressure (using compressed air or a pump) to achieve a steady flow. Collect fractions sequentially.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Final Purity Validation
After purification, the purity and identity of the final product must be rigorously confirmed.
-
Melting Point: A sharp, well-defined melting point that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting range.[3]
-
HPLC: A single, sharp peak on an HPLC chromatogram is a strong indicator of purity. The area of the peak can be used to quantify purity, which should ideally be >99%.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should show clean signals corresponding to the structure of this compound and, crucially, the absence of signals from impurities identified in the crude material.[7]
-
Differential Scanning Calorimetry (DSC): This technique can be used for a highly accurate, quantitative determination of purity for crystalline substances, often required for regulatory submissions.[3]
References
- Google Patents. (n.d.). Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). Method of crystallizing nitro products.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Plantza, A. Z., Wu, Y., & Rochelle, G. T. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
-
Class 11 Chemistry Notes. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]
-
Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Purity in Pharmaceutical Intermediates: A Case Study. Retrieved from [Link]
- Google Patents. (n.d.). Recovery and purification of piperazine.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]
-
MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
TG Campus. (2022). Method of Purification | Organic Chemistry | Science. YouTube. Retrieved from [Link]
-
KNGAC. (n.d.). ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. Retrieved from [Link]
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 8. Methods of Purification of Organic Compounds - Class 11 Chemistry Notes [vavaclasses.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. sorbtech.com [sorbtech.com]
- 12. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
Application Note: A Robust and Scalable Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate, a key intermediate in pharmaceutical development. The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. The synthesis is based on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This document details the underlying chemical principles, provides a step-by-step protocol for multi-gram scale synthesis, outlines critical safety considerations for nitroaromatic compounds, and offers guidance on product purification and characterization.
Introduction and Scientific Rationale
This compound serves as a versatile building block in medicinal chemistry. The piperazine moiety is a common feature in many approved drugs, valued for its ability to modulate physicochemical properties and act as a scaffold for interacting with biological targets.[1] The nitroaromatic portion of the molecule offers a handle for further chemical transformations, most commonly the reduction of the nitro group to a primary amine, opening pathways to a diverse range of derivatives.[2]
The synthetic strategy outlined herein leverages a well-established and highly reliable reaction mechanism: Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective in this context due to the electronic properties of the starting material.
The SNAr Mechanism: An Electronically Favored Pathway
The SNAr reaction proceeds via an addition-elimination mechanism.[3] The success of this synthesis hinges on the specific arrangement of substituents on the aromatic ring of the starting material, Methyl 4-chloro-3-nitrobenzoate.
-
Ring Activation: The presence of a strong electron-withdrawing group (EWG), the nitro group (-NO2), ortho to the leaving group (a halogen, in this case, -Cl) is critical. This EWG powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[4]
-
Nucleophilic Attack: Piperazine, acting as a potent nucleophile, attacks the carbon atom bearing the leaving group. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized and effectively stabilized by the adjacent nitro group.
-
Elimination & Aromaticity Restoration: In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[3]
The selection of a starting material with a fluorine atom at the 4-position (Methyl 4-fluoro-3-nitrobenzoate) is a viable and potentially advantageous alternative, as fluoride is an excellent leaving group in SNAr reactions and may allow for milder reaction conditions.[5]
Reaction Scheme
The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Safety First: Critical Considerations for Scale-Up
Scaling up chemical reactions introduces hazards that may not be apparent at the laboratory scale.[6] The synthesis of nitroaromatic compounds, in particular, requires stringent safety protocols due to their potential thermal instability and the exothermic nature of the reactions involved.[7]
-
Thermal Runaway Potential: SNAr reactions can be exothermic. The heat generated is proportional to the amount of reagents used. On a large scale, the surface-area-to-volume ratio of the reactor decreases, reducing the efficiency of heat dissipation.[7] This can lead to a rapid increase in temperature, or "thermal runaway," which may cause violent decomposition of the nitroaromatic compounds. Crucial Action: Always ensure the reaction is conducted in a vessel with efficient overhead stirring and external cooling capabilities (e.g., an ice-water bath on standby). Temperature must be continuously monitored with a calibrated probe.[6]
-
Reagent Handling: Piperazine is corrosive and can cause burns. Appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory. The reaction should be performed in a well-ventilated fume hood.
-
Solvent Safety: Many solvents suitable for this reaction (e.g., DMF, Acetonitrile) have their own hazards, including flammability and toxicity. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Pressure Build-up: The reaction vessel should not be sealed. The volume of the vessel should be at least twice the total volume of all reagents to provide adequate headspace in case of unexpected off-gassing.[6]
-
Iterative Scaling: Never scale a reaction by more than a factor of three from a previously successful run without a thorough risk reassessment.[6]
Table 1: Hazard Summary of Key Reagents
| Reagent | Key Hazards | Recommended Precautions |
| Methyl 4-chloro-3-nitrobenzoate | Irritant, potential sensitizer. | Handle in a fume hood. Wear gloves and eye protection. |
| Piperazine | Corrosive, causes severe skin burns and eye damage. | Wear chemical-resistant gloves, lab coat, and face shield. |
| Potassium Carbonate (Anhydrous) | Irritant. | Avoid dust inhalation. Wear standard PPE. |
| Dimethylformamide (DMF) | Reproductive toxin, irritant. | Use in a well-ventilated fume hood. Avoid skin contact. |
Detailed Experimental Protocol (100g Scale)
This protocol is designed to be a self-validating system, with in-process checks to ensure reaction completion before proceeding to the work-up phase.
Reagents and Equipment
| Reagent | M.W. | Amount | Moles | Equiv. |
| Methyl 4-chloro-3-nitrobenzoate | 215.59 | 100.0 g | 0.464 | 1.0 |
| Piperazine (anhydrous) | 86.14 | 119.9 g | 1.392 | 3.0 |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 | 128.2 g | 0.928 | 2.0 |
| Acetonitrile (MeCN) | - | 1000 mL | - | 10 vol |
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Reflux condenser
-
Digital thermometer with probe
-
Heating mantle
-
Buchner funnel and filtration flask (2L)
-
Beakers and other standard laboratory glassware
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation of the target compound.
Step-by-Step Procedure
-
Reaction Setup: In a 2L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add acetonitrile (1000 mL), potassium carbonate (128.2 g), and piperazine (119.9 g).
-
Causality Note: Using a fine powder of potassium carbonate maximizes surface area for efficient acid scavenging. A 3-fold excess of piperazine is used to drive the reaction to completion and act as a base, while K₂CO₃ serves as the primary, stronger base.
-
-
Heating and Dissolution: Begin stirring the mixture and gently heat to 40-50 °C. Maintain this temperature until the piperazine has completely dissolved.
-
Substrate Addition: Once the piperazine is dissolved, begin the portion-wise addition of Methyl 4-chloro-3-nitrobenzoate (100.0 g) over approximately 30 minutes. Monitor the internal temperature closely; if it rises more than 10 °C, slow the addition rate.
-
Causality Note: Controlled addition helps to manage the reaction exotherm, preventing a dangerous temperature spike.[7]
-
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 82 °C in acetonitrile). Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. This typically takes 4-6 hours.
-
Work-up and Isolation: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. In a separate large beaker (4L), add 2L of cold deionized water. Slowly pour the reaction mixture into the cold water while stirring vigorously. A bright yellow solid will precipitate immediately.
-
Precipitation and Filtration: Continue stirring the aqueous slurry for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove excess piperazine, salts, and residual solvent.
-
Drying: Transfer the yellow solid to a crystallization dish and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 110-120 g (88-96%).
-
Product Characterization and Purity Assessment
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Analysis | Expected Result |
| Appearance | Bright yellow crystalline solid |
| Melting Point | 154-156 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.55 (d, 1H), 7.90 (dd, 1H), 7.05 (d, 1H), 3.90 (s, 3H), 3.30 (t, 4H), 3.10 (t, 4H) |
| IR (ATR) | ν (cm⁻¹): ~1720 (C=O, ester), ~1520 & ~1340 (N-O, nitro stretch) |
| Purity (HPLC) | >98% |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (TLC) | Insufficient reaction time or temperature; Ineffective base. | Extend reflux time for another 2 hours. Ensure K₂CO₃ is anhydrous and finely powdered. |
| Low Yield | Incomplete precipitation during work-up; Product loss during filtration. | Ensure the quench water is cold (<10 °C). Ensure filter paper is properly sealed in the funnel. |
| Product is Oily/Gummy | Presence of impurities; Incomplete removal of solvent.[5] | Ensure thorough washing of the filter cake with water. Dry the product completely under vacuum. If still oily, consider recrystallization from ethanol or isopropanol. |
| Product is Off-Color (Dark) | Reaction temperature was too high, causing decomposition. | Re-run the reaction ensuring the internal temperature does not significantly overshoot the target reflux temperature. |
Conclusion
This application note presents a reliable and scalable protocol for the synthesis of this compound. By adhering to the principles of Nucleophilic Aromatic Substitution and implementing rigorous safety protocols, researchers can confidently produce this valuable intermediate in high yield and purity. The inclusion of in-process controls and a detailed troubleshooting guide further enhances the robustness of this method for applications in both academic research and industrial drug development.
References
-
Benchchem. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4.
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
-
ChemicalBook. METHYL 3-NITRO-4-(4-([(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)AMINO]CARBONYL)PIPERAZINO)BENZENECARBOXYLATE Product Description.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 260927, Methyl 3-methyl-4-nitrobenzoate.
-
ChemicalBook. methyl 3-nitro-4-[4-(3-nitro-2-pyridinyl)piperazino]benzenecarboxylate.
-
Gleason, W. B., et al. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
-
Ono, N. (2017). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 22(9), 1483.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Rogoza, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705.
-
Sancineto, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12064509, Methyl 3-nitro-4-(phenylamino)benzoate.
-
Gomaa, M. A.-M., & Ahmed, E. K. (2015). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. Journal of Chemical and Pharmaceutical Research, 7(12), 653-662.
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 81816, Methyl 4-methyl-3-nitrobenzoate.
-
Benchchem. Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry.
-
University of York. (n.d.). Preparation of methyl 3-nitrobenzoate.
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.
-
LibreTexts Chemistry. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. southalabama.edu [southalabama.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Welcome to the technical support guide for the synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this reaction, particularly the management of side reactions. Our goal is to equip you with the scientific rationale behind the procedures to ensure a successful, high-purity synthesis.
Overview of the Core Synthesis
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electron-deficient aromatic ring of a Methyl 4-halo-3-nitrobenzoate precursor, displacing the halide leaving group. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group (-NO₂) ortho to the leaving group, which activates the C4 position for nucleophilic attack.
The primary transformation is illustrated below:
Caption: Pathway for the disubstitution side reaction.
Solutions & Scientific Rationale:
-
Control Stoichiometry: The most effective control strategy is to manipulate the molar ratio of the reactants.
-
Action: Use a significant excess of piperazine (typically 3 to 5 molar equivalents).
-
Causality: By Le Châtelier's principle, increasing the concentration of piperazine statistically favors the reaction of the electrophile (Methyl 4-halo-3-nitrobenzoate) with a free piperazine molecule over the already-formed monosubstituted product. This kinetically suppresses the formation of the dimer.
-
-
Slow Addition:
-
Action: Add the Methyl 4-halo-3-nitrobenzoate solution dropwise to the heated solution of piperazine and base.
-
Causality: This technique maintains a low instantaneous concentration of the electrophile in the reaction flask, further ensuring it is more likely to encounter a molecule of the abundant piperazine nucleophile rather than the less concentrated product.
-
-
Choice of Base:
-
Action: Use a mild inorganic base like potassium carbonate (K₂CO₃) or use the excess piperazine itself to act as the base.
-
Causality: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. K₂CO₃ is effective and easy to remove during workup. Using piperazine as the base simplifies the reagent profile but requires a larger excess. Strong bases like NaOH should be avoided as they can promote hydrolysis of the ester group (see Problem 2).
-
| Strategy | Molar Ratio (Piperazine:Aryl Halide) | Expected Outcome |
| Ineffective | 1.1 : 1 | Significant dimer formation, low yield of desired product. |
| Effective | 3 : 1 | Dimer formation is suppressed. |
| Optimal | 5 : 1 | Dimer formation is minimal, leading to higher purity and yield. |
Problem 2: Product Appears Oily, Fails to Crystallize, or TLC Shows a Highly Polar Impurity
Symptom: The crude product is a viscous oil or gum instead of a solid. TLC analysis shows a baseline spot (highly polar) that does not move with common organic solvent systems. The 1H NMR spectrum may show a broadening or disappearance of the methyl ester singlet around 3.9 ppm.
Probable Cause: Hydrolysis of the Ester or Starting Material
The methyl ester group is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures. This side reaction can occur on either the starting material (forming 4-chloro-3-nitrobenzoic acid) or the product (forming 3-nitro-4-piperazinobenzoic acid). These resulting carboxylic acids are highly polar and can interfere with crystallization.
Solutions & Scientific Rationale:
-
Ensure Anhydrous Conditions:
-
Action: Use anhydrous solvents (e.g., dry DMF) and ensure all glassware is thoroughly dried.
-
Causality: The absence of water, the key nucleophile for hydrolysis, prevents this side reaction. While some SNAr reactions can tolerate water, minimizing it is best practice when an ester group is present.[1]
-
-
Use a Non-Hydrolytic Base:
-
Action: Employ a non-nucleophilic, inorganic base like K₂CO₃ or Na₂CO₃ instead of strong hydroxide bases (NaOH, KOH).
-
Causality: Carbonates are sufficiently basic to neutralize the generated acid but are less likely to promote ester hydrolysis compared to hydroxide ions.
-
-
Moderate Reaction Temperature:
-
Action: Maintain the reaction temperature between 80-100 °C. Avoid excessive heating or prolonged reaction times.
-
Causality: The rate of hydrolysis, like most side reactions, increases with temperature. Sticking to the optimal temperature for the SNAr reaction minimizes the thermal contribution to ester cleavage.
-
Frequently Asked Questions (FAQs)
Q1: Which leaving group is better for this reaction: Chlorine or Fluorine? A1: For SNAr reactions, the reactivity order is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex more effectively, leading to a faster reaction rate.[2] Therefore, Methyl 4-fluoro-3-nitrobenzoate is the more reactive electrophile and may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time), which can further suppress side reactions. However, the chloro-analogue is often less expensive and is perfectly suitable, though it may require slightly more forcing conditions.
Q2: What is the best solvent for this synthesis? A2: Dipolar aprotic solvents are ideal for SNAr reactions. Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[1][3] They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more "naked" and reactive anion, and they can stabilize the charged Meisenheimer complex intermediate. Acetonitrile can also be used. Protic solvents like ethanol or water are generally poor choices as they can solvate the piperazine nucleophile through hydrogen bonding, reducing its nucleophilicity.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on a silica gel plate.
-
Solvent System: A good starting point for the mobile phase is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 or 50:50 v/v).
-
Interpretation: The reaction is complete when the starting material spot (e.g., Methyl 4-chloro-3-nitrobenzoate) is no longer visible in the reaction mixture lane. The product spot will appear at a lower Rf (more polar) than the starting material. The disubstituted dimer, if present, will typically have a higher Rf than the desired product due to its larger, more non-polar structure.
Analytical & Purification Protocols
Protocol 1: TLC Analysis
-
Prepare TLC Plate: Use a standard silica gel 60 F₂₅₄ plate.
-
Prepare Samples: Dissolve a tiny amount of your starting material and your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot Plate: Spot the starting material (left lane), a co-spot (middle lane), and the reaction mixture (right lane).
-
Develop Plate: Place the plate in a developing chamber containing Ethyl Acetate/Hexanes (3:7). Let the solvent front travel up the plate.
-
Visualize: View the plate under UV light (254 nm). The starting material, product, and side products should be visible as dark spots.
| Compound | Typical Rf (EtOAc/Hex 3:7) | Appearance |
| Methyl 4-chloro-3-nitrobenzoate | ~0.6 | Starting Material |
| This compound | ~0.3 | Desired Product |
| Dimer Byproduct | ~0.45 | Less Polar Impurity |
| Hydrolyzed Acid | ~0.0 | Baseline (Polar) Impurity |
Protocol 2: Product Purification by Recrystallization
If TLC indicates the presence of minor impurities, recrystallization is an effective purification method.
-
Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the product has high solubility when hot and low solubility when cold (e.g., Ethanol or Isopropanol).
-
Hot Filtration (if needed): If insoluble impurities (like K₂CO₃) are present, perform a hot filtration to remove them.
-
Crystallize: Allow the clear solution to cool slowly to room temperature. The desired product should crystallize out. Cooling further in an ice bath can maximize recovery.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.
-
Verify Purity: Check the purity of the recrystallized product by TLC and measure its melting point. A sharp melting point close to the literature value indicates high purity.
References
-
Butt, M. A., et al. (2014). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E, 70(Pt 2), o167. Available at: [Link]
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6882. Available at: [Link]
-
Sample, H. C., & Senge, M. O. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2020(41), 6473-6492. Available at: [Link]
-
Beyki, M. H., et al. (2016). Synthesis and characterization of some new 4-substituted-2,3,5,6-tetrafluoropyridine derivatives. ResearchGate. Available at: [Link]
-
Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5702. Available at: [Link]
-
Moon, B., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3956-3962. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Welcome to the technical support center for the purification of Methyl 3-nitro-4-piperazinobenzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. The presence of both a basic piperazine moiety and an electron-withdrawing nitro group on the aromatic ring necessitates a carefully considered purification strategy. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Purification Challenges
The purification of this compound is complicated by several factors:
-
Basicity of the Piperazine Ring: The two nitrogen atoms in the piperazine ring confer basic properties (pKa values are typically around 5.3 and 9.7), which can lead to strong interactions with silica gel, causing peak tailing during column chromatography.[1]
-
Polarity: The molecule possesses both polar (nitro group, ester) and non-polar (aromatic ring) regions, requiring a well-balanced solvent system for effective separation.
-
Potential for Salt Formation: The basic piperazine ring can form salts with acidic impurities or acidic chromatography additives, altering its solubility and chromatographic behavior.
-
Common Impurities: The synthesis, typically a nucleophilic aromatic substitution of a 4-halo-3-nitrobenzoate with piperazine, can result in characteristic impurities.[2][3][4]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Significant Peak Tailing in Silica Gel Chromatography
Symptoms:
-
Broad, asymmetric peaks on the TLC plate or chromatogram.
-
Co-elution of the product with impurities.
-
Low resolution and poor separation.
Causality: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow desorption rate, resulting in peak tailing.
Solutions:
-
Addition of a Basic Modifier to the Eluent:
-
Rationale: A small amount of a basic modifier, such as triethylamine (TEA) or pyridine, will compete with the piperazine moiety for the active sites on the silica gel, reducing the strong interaction and leading to more symmetrical peaks.
-
Protocol: Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., hexane/ethyl acetate). Start with a low concentration and increase it if tailing persists.
-
-
Use of an Alternative Stationary Phase:
-
Rationale: Stationary phases with a less acidic surface are less prone to strong interactions with basic compounds.
-
Options:
-
Alumina (basic or neutral): Basic alumina is particularly effective for the purification of basic compounds.
-
Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a silylating agent to cap the acidic silanol groups.
-
-
Workflow for Mitigating Peak Tailing:
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution for "Methyl 3-nitro-4-piperazinobenzenecarboxylate"
Welcome to the technical support center for the synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome common challenges and optimize your synthetic outcomes.
Introduction: The Chemistry at Hand
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, piperazine, acting as the nucleophile, displaces a leaving group (typically a halide, such as chlorine or fluorine) on an electron-deficient aromatic ring, specifically methyl 4-halo-3-nitrobenzoate. The reaction is facilitated by the presence of a strong electron-withdrawing nitro group positioned ortho to the leaving group.[1][2] This nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The stability of this intermediate is a key factor in the success of the SNAr mechanism.[2][3][4]
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I've set up my reaction, but upon analysis (TLC, LC-MS), I'm seeing very little or no desired product. What could be the issue?
A: Low or no product formation can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the possibilities:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Starting Material | The halide on your methyl 4-halo-3-nitrobenzoate may not be sufficiently activated. While both chloro and fluoro are common leaving groups, fluoro derivatives are generally more reactive in SNAr reactions.[5] | Verify the identity and purity of your starting materials via NMR or melting point. If using the chloro- starting material, consider switching to the more reactive methyl 4-fluoro-3-nitrobenzoate. |
| Insufficient Base | Piperazine is a di-basic amine. The first nitrogen acts as the nucleophile, and the second can be protonated by the liberated hydrohalic acid (e.g., HCl). This protonation can deactivate the piperazine, hindering the reaction. An auxiliary base is often needed to neutralize this acid.[4] | Add an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. A slight excess (1.1-1.5 equivalents) is typically sufficient. |
| Inappropriate Solvent | The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species without strongly hydrogen-bonding with the nucleophile, thus preserving its reactivity.[6][7] Protic solvents can solvate and deactivate the amine nucleophile.[8][9] | Switch to a polar aprotic solvent such as DMSO or DMF. Ensure the solvent is anhydrous, as water can compete as a nucleophile, leading to undesired hydrolysis byproducts. |
| Reaction Temperature Too Low | While SNAr reactions are often facile, they may still require thermal energy to overcome the activation barrier, especially with less reactive leaving groups like chloride. | Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 50-80 °C, monitoring the reaction progress by TLC. For highly unreactive substrates, temperatures up to 120 °C in a high-boiling solvent like DMSO might be necessary.[10] |
Problem 2: Formation of Multiple Byproducts
Q: My TLC plate shows multiple spots in addition to my product and starting material. What are these impurities and how can I avoid them?
A: The formation of byproducts is a common challenge. Identifying the likely impurities can help in optimizing the reaction to minimize their formation.
| Potential Byproduct | Formation Mechanism | Prevention & Mitigation |
| Bis-arylated Piperazine | If an excess of the electrophile (methyl 4-halo-3-nitrobenzoate) is used, or if the reaction is run for an extended period at high temperatures, the product can react with another molecule of the electrophile. | Use a slight excess of piperazine (1.1-1.2 equivalents) relative to the aryl halide. Monitor the reaction closely and stop it once the starting aryl halide is consumed. |
| Hydrolysis Product (Methyl 3-nitro-4-hydroxybenzoate) | This occurs if there is water present in the reaction mixture, which can act as a nucleophile and displace the halide. | Ensure all glassware is thoroughly dried and use anhydrous solvents. If using a hydrated form of piperazine, account for the water content. |
| Products from Ring Opening of Piperazine | While less common under typical SNAr conditions, harsh conditions (very high temperatures, strong bases) could potentially lead to degradation of the piperazine ring. | Maintain moderate reaction temperatures and avoid the use of overly strong bases. Stick to carbonates or tertiary amines. |
Problem 3: Difficult Product Isolation and Purification
Q: After the workup, my product is an oil that is difficult to purify, or my crystallization attempts are failing.
A: Purification challenges often arise from residual impurities or the inherent physical properties of the product.
| Issue | Probable Cause | Suggested Solution |
| Product Oiling Out | The product may have a low melting point or be contaminated with impurities that depress the melting point. Residual solvent (e.g., DMSO) can also be a culprit. | Ensure complete removal of high-boiling solvents like DMSO or DMF through repeated extractions with a suitable organic solvent (e.g., ethyl acetate) and water. If direct crystallization fails, purify the crude product by column chromatography on silica gel first. |
| Poor Crystallization | The chosen solvent system may not be optimal for inducing crystallization. | Experiment with different solvent systems for recrystallization. A common approach is to dissolve the product in a good solvent (e.g., hot ethanol, ethyl acetate) and then add a poor solvent (e.g., hexanes, water) dropwise until turbidity is observed, followed by slow cooling.[11][12] |
| Product Contaminated with Base | If an organic base like triethylamine was used, it might be carried through the workup. | During the aqueous workup, include a wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the amine base into the aqueous layer. Be cautious not to make the solution too acidic, which could protonate your product's piperazine moiety and pull it into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this SNAr reaction?
A1: The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group. This is typically the rate-determining step.[10] This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group.
The electron-withdrawing nitro group is essential as it delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[2][3]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Q2: Can I use a different amine instead of piperazine?
A2: Yes, other primary and secondary amines can be used as nucleophiles in SNAr reactions.[1][13] However, the reactivity will depend on the nucleophilicity and steric hindrance of the amine. Less hindered and more basic amines will generally react faster.
Q3: Is a catalyst required for this reaction?
A3: Generally, a catalyst is not required for this type of SNAr reaction. The activation provided by the nitro group is usually sufficient. However, in some cases, base catalysis can be observed where the base assists in the deprotonation of the zwitterionic intermediate that can form upon nucleophilic attack.[14]
Q4: How do I best monitor the reaction's progress?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting aryl halide on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. Using a co-spot (a lane with both starting material and reaction mixture) can help in resolving closely running spots.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a generalized starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-chloro-3-nitrobenzoate, piperazine, and potassium carbonate.
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Thin-Layer Chromatography (TLC) Monitoring
Procedure:
-
Prepare a TLC chamber with a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).
-
On a silica gel TLC plate, draw a baseline with a pencil.
-
Spot the starting material (dissolved in a small amount of solvent) on the left, the reaction mixture in the middle, and a co-spot of both on the right.
-
Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light. The product should appear as a new spot, and the starting material spot should diminish over time.
References
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. Available from: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Preprints.org. Available from: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available from: [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Effect of solvent in Nucleophilic Substitution Reaction. YouTube. Available from: [Link]
-
SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate. Available from: [Link]
-
Base-dependent selectivity of an SNAr reaction. ResearchGate. Available from: [Link]
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. SpringerLink. Available from: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. Available from: [Link]
-
Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Available from: [Link]
-
Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available from: [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Available from: [Link]
-
Nucleophilic substitution in nitroarenes: a general corrected mechanism. ResearchGate. Available from: [Link]
-
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. Available from: [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. Available from: [Link]
-
Nitration of methyl benzoate. Royal Society of Chemistry. Available from: [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? Quora. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Benzoic acid, m-nitro-, methyl ester. Organic Syntheses. Available from: [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. Available from: [Link]
-
Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Available from: [Link]
-
Preparation of methyl 3-nitrobenzoate. Nuffield Foundation. Available from: [Link]
-
The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. Available from: [Link]
-
Preparation of Methyl 3-nitrobenzoate. University of South Alabama. Available from: [Link]
- Preparation of methyl m-nitrobenzoate.Google Patents.
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. YouTube. Available from: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Identification in the Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate. This document provides in-depth troubleshooting, detailed experimental protocols, and a comprehensive understanding of potential byproduct formation during the synthesis, which is critical for ensuring the purity and integrity of the final compound.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class involves the displacement of a leaving group on an aromatic ring by a nucleophile.[1][2] In this specific synthesis, piperazine acts as the nucleophile, and the probable starting material is an activated aryl halide, such as Methyl 4-chloro-3-nitrobenzoate. The nitro group, being a strong electron-withdrawing group, is crucial as it activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.[3][4][5]
The general reaction scheme is as follows:
Caption: Formation of the di-substituted byproduct.
Q2: My NMR spectrum shows signals consistent with a carboxylic acid, but I was expecting a methyl ester. What happened?
A2: You are likely observing the hydrolysis of the methyl ester to the corresponding carboxylic acid, forming 3-nitro-4-piperazinobenzenecarboxylic acid.
-
Causality: The ester functional group can be susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. [6][7]If your reaction is run with a strong base, or if the workup involves treatment with aqueous acid or base for an extended period, hydrolysis can occur.
-
Identification: This byproduct can be identified by the disappearance of the methyl ester singlet (around 3.9 ppm) in the 1H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton. IR spectroscopy would show a broad O-H stretch.
-
Mitigation:
-
If a base is required for the SNAr reaction, consider using a non-nucleophilic, hindered base.
-
During the workup, minimize the contact time with aqueous acidic or basic solutions. If an acid wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures.
-
Ensure all solvents are anhydrous if the reaction is sensitive to water. [8] Q3: My reaction seems to be incomplete, with starting material still present. What can I do to improve the conversion?
-
A3: Incomplete conversion can be due to several factors. Here's a troubleshooting workflow:
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 3-nitro-4-piperazinobenzenecarboxylate" reaction monitoring by TLC
Topic: Monitoring the Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate by Thin-Layer Chromatography (TLC)
Introduction
Welcome to the Technical Support Center for monitoring the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this important intermediate. The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a suitable leaving group on a nitro-activated benzene ring is displaced by piperazine.[1][2]
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for monitoring the progress of this reaction.[3][4] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product, enabling you to make informed decisions about reaction time, completion, and subsequent work-up procedures.[5] This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure you can reliably monitor your reaction.
The Chemistry Behind the TLC Separation
The successful separation of reaction components on a TLC plate is governed by the principle of polarity.[6] In a typical SNAr synthesis of this compound, the starting material (e.g., Methyl 4-chloro-3-nitrobenzoate) is significantly less polar than the final product.
-
Starting Material (SM): Moderately polar due to the ester and nitro groups.
-
Product (P): More polar due to the addition of the piperazine ring, which contains a secondary amine (N-H) capable of strong hydrogen bonding with the polar silica gel stationary phase.
On a standard silica gel TLC plate (a polar stationary phase), the more polar product will adhere more strongly, traveling a shorter distance up the plate.[7][8] This results in a lower Retention Factor (Rf) for the product compared to the starting material.
Expected Rf Values: Rf (Product) < Rf (Starting Material)
Standard TLC Monitoring Protocol
This protocol provides a step-by-step method for effectively monitoring the reaction.
Step 1: Prepare the TLC Chamber and Eluent
-
Select an appropriate TLC chamber.
-
Pour a prepared solvent system (eluent) into the chamber to a depth of approximately 0.5 cm. A common starting eluent for this system is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the eluent. This saturates the chamber with solvent vapors, leading to better and more uniform spot development.[4]
-
Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
Step 2: Prepare the TLC Plate
-
Handle the TLC plate carefully by the edges to avoid contaminating the silica surface.[9][10]
-
Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the plate. This is your origin line.[9]
-
Mark three small, evenly spaced points on the origin line for spotting. Label them 'SM' (Starting Material), 'C' (Co-spot), and 'RXN' (Reaction Mixture).
Step 3: Spot the TLC Plate
-
SM Lane: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, lightly touch the solution to the 'SM' mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
RXN Lane: Using a new capillary tube, take a small aliquot of your reaction mixture and spot it on the 'RXN' mark. If the reaction mixture is concentrated, dilute it first.
-
C Lane (Co-spot): Spot the 'C' mark first with the starting material solution. Then, without changing capillary tubes, spot the reaction mixture directly on top of the starting material spot. This lane is crucial for unambiguously identifying the starting material spot in the reaction lane.
Step 4: Develop and Visualize the Plate
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the eluent.[9][10] Cover the chamber.
-
Allow the eluent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots. The most common method is using a UV lamp, as aromatic compounds are typically UV-active.[11][12] Circle the visible spots with a pencil. Other visualization methods, like iodine staining, can be used if the compounds are not UV-active.[11][12][13]
Diagram: TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
This section addresses common issues encountered during TLC monitoring in a question-and-answer format.
Q1: I don't see any spots on my TLC plate after development, even under the UV lamp.
A1: This is a frequent issue with several possible causes:
-
Sample Concentration is Too Low: The concentration of your starting material or product in the reaction mixture may be below the detection limit of UV light.[10][14]
-
Compound is Not UV-Active: While aromatic compounds are usually UV-active, your specific compounds might not absorb UV light at 254 nm.
-
Origin Line Submerged: If the origin line where you spotted your samples was below the solvent level in the chamber, your samples dissolved into the solvent reservoir instead of traveling up the plate.[9][10]
-
Solution: Always ensure the origin line is drawn high enough to be above the solvent level.
-
-
Experimental Failure: It's possible the reaction has not proceeded as expected, or there is no compound present in the aliquot.
-
Solution: Re-check your reaction setup and conditions. Verify the presence of material using other analytical techniques if necessary.
-
Q2: My spots are streaking or appearing as elongated "tails" instead of tight circles.
A2: Streaking can obscure the separation and make Rf calculation difficult.
-
Sample Overload: The most common cause is applying too much sample to the plate.[10][14] Highly concentrated spots do not move uniformly.
-
Solution: Dilute your sample solution before spotting. Apply less material to the plate to achieve a small, faint spot.[3]
-
-
Inappropriate Solvent System: The chosen eluent may be too polar for the sample, or the sample may have poor solubility in the eluent, causing it to streak as it moves up the plate.
-
Solution: Adjust the polarity of your eluent. If your compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve spot shape.[14] For the product, which contains a basic piperazine moiety, adding a small percentage of triethylamine (0.1-1.0%) to the eluent can prevent tailing.
-
-
Sample Applied to a Damaged Plate: A gouge or crack in the silica surface can disrupt the solvent flow, causing streaking.
-
Solution: Handle TLC plates with care and avoid scratching the surface with the capillary spotter.
-
Q3: All my spots (SM and RXN) are at the very top of the plate near the solvent front (High Rf).
A3: This indicates that all components are moving too quickly and not interacting sufficiently with the stationary phase.
-
Eluent is Too Polar: A highly polar eluent will carry all compounds, regardless of their individual polarities, up the plate with the solvent front.[6][14][16]
-
Solution: Decrease the polarity of your eluent.[11] If you are using a Hexane:Ethyl Acetate mixture, increase the proportion of hexane (the less polar component). For example, change from a 1:1 ratio to a 3:1 or 5:1 Hexane:Ethyl Acetate ratio.
-
Q4: All my spots are stuck at the bottom of the plate on the origin line (Low Rf).
A4: This is the opposite problem, where components are not moving at all.
-
Eluent is Not Polar Enough: A non-polar eluent will not be strong enough to move the polar components off the origin line.[6][11]
-
Solution: Increase the polarity of your eluent.[11] In a Hexane:Ethyl Acetate system, increase the proportion of ethyl acetate (the more polar component). For example, change from a 9:1 ratio to a 4:1 or 2:1 Hexane:Ethyl Acetate ratio.
-
Diagram: Troubleshooting TLC Spot Migration Issues
Caption: Decision tree for troubleshooting common TLC migration problems.
Frequently Asked Questions (FAQs)
Q: How do I choose the right solvent system to start with? A: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a great starting point.[5] A common initial ratio is 3:1 or 4:1 Hexane:Ethyl Acetate. Run a first plate and then adjust the ratio based on the results, as described in the troubleshooting guide. The goal is to have the Rf of the starting material around 0.6-0.7 and the product around 0.3-0.4 for optimal separation and monitoring.[6][17]
Q: How can I be sure which spot is the product and which is the starting material? A: This is the primary function of the three-lane spotting system.
-
The 'SM' lane shows the exact Rf of your starting material.
-
The 'RXN' lane shows all the components in your reaction pot.
-
The 'C' (co-spot) lane is the confirmation. The starting material spot in the 'RXN' lane will merge perfectly with the spot in the 'SM' lane when viewed in the 'C' lane. Any new spot that appears in the 'RXN' lane (typically with a lower Rf) is likely your product.
Q: My reaction is in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC? A: High-boiling point, polar solvents like DMF and DMSO can interfere with TLC, often causing severe streaking because they do not evaporate from the plate.[18]
-
Solution 1 (Extraction): Before running the TLC, take a small aliquot of the reaction mixture, dilute it with a solvent like ethyl acetate, and wash it with water or brine to remove the DMF/DMSO. Then, spot the organic layer on your TLC plate.
-
Solution 2 (High Vacuum): Spot the reaction mixture directly onto the plate, then place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[18]
Q: Can TLC tell me the yield of my reaction? A: No, standard TLC is a qualitative, not a quantitative, technique. It can show you that the starting material is being consumed and the product is being formed, and it can indicate when the starting material is completely gone. However, it cannot tell you the exact amount or yield of the product. For quantitative analysis, techniques like HPLC, GC, or NMR spectroscopy are required.
Q: What does it mean if I see multiple new spots in my reaction lane? A: The appearance of more than one new spot suggests that your reaction may be producing side products or that the desired product is decomposing under the reaction conditions.[18] This is valuable information, indicating that you may need to adjust reaction parameters (like temperature or time) or that the crude product will require careful purification (e.g., by column chromatography).
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Chemistry LibreTexts. (2022, August 21). 5.7: Visualizing TLC Plates.
- Microbe Notes. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- MilliporeSigma. (n.d.). TLC Visualization Methods.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- University of York. (n.d.). Visualising plates. Retrieved from University of York, Department of Chemistry website.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester, Department of Chemistry website.
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from UCLA Chemistry & Biochemistry website.
- West Virginia University. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from WVU Department of Chemistry website.
- MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Northern Illinois University. (n.d.). Thin Layer Chromatography. Retrieved from NIU Department of Chemistry and Biochemistry website.
- Chem 235 Laboratory Manual. (n.d.). 5. Thin Layer Chromatography. Retrieved from University of Illinois Urbana-Champaign website.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography.
- Student Doctor Network. (2016, November 21). Polarity of solvent for TLC.
- Starkey, L. S. (2012, February 28). 11. Solvent Polarity- Effect on Rf [Video]. YouTube.
- Reddit. (2023, October 16). TLC and Rf.
- CK-12 Foundation. (n.d.). Will the more polar molecule have a smaller Rf value (be lower on the TLC plate)?.
- ChemicalBook. (n.d.). 866137-44-2(METHYL 3-NITRO-4-(4-([(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-YL)AMINO]CARBONYL)PIPERAZINO)BENZENECARBOXYLATE) Product Description.
- WSU Chemistry. (n.d.). Monitoring Reactions by TLC.
- ChemicalBook. (n.d.). methyl 3-nitro-4-[4-(3-nitro-2-pyridinyl)piperazino]benzenecarboxylate.
- National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem Compound Database.
- Vedantu. (n.d.). Aromatic Nucleophilic Substitution.
- National Center for Biotechnology Information. (n.d.). Methyl 3-nitro-4-(phenylamino)benzoate. PubChem Compound Database.
- Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?.
- National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-nitrobenzoate. PubChem Compound Database.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. ck12.org [ck12.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. silicycle.com [silicycle.com]
- 15. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 16. youtube.com [youtube.com]
- 17. Home Page [chem.ualberta.ca]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Methyl 3-nitro-4-piperazinobenzenecarboxylate Synthesis
Welcome to the technical support center for catalyst selection in the synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, for this key intermediate. Our goal is to provide not just protocols, but the underlying logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Core Catalyst System Selection
Question 1: I am starting the synthesis of this compound. What is the recommended starting point for a catalyst system?
Answer: The synthesis of this compound involves the formation of a C-N bond between an aryl halide (or triflate) and a piperazine derivative. This is a classic Buchwald-Hartwig amination reaction.[1] For this specific transformation, which couples a secondary cyclic amine with an electron-deficient aryl halide, a robust Palladium catalyst system is essential.
Your primary catalyst system consists of a Palladium source (precatalyst) and a supporting ligand.
-
Palladium Source: We recommend starting with a common and reliable Pd(II) or Pd(0) precatalyst. The most popular choices include Palladium(II) Acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[2] These are typically used in loadings of 1-5 mol %.
-
Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, facilitates the catalytic cycle, and influences the reaction's efficiency and scope. For coupling with piperazines, bulky, electron-rich biarylphosphine ligands are the industry standard due to their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
A strong initial choice would be XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . It is a highly versatile and effective ligand for C-N couplings involving sterically hindered amines and electron-deficient aryl halides.[3]
Question 2: Beyond XPhos, what other ligands should I consider, and what are the trade-offs?
Answer: While XPhos is an excellent starting point, ligand screening is a crucial part of optimization.[4] Different ligands can offer improved yields, lower catalyst loadings, or better performance with specific substrates. The choice depends on balancing steric bulk and electron-donating ability.
Table 1: Comparison of Common Ligands for Piperazine C-N Coupling
| Ligand | Structure | Key Characteristics | Typical Use Case & Rationale |
| XPhos | Highly active and versatile. Provides a good balance of steric bulk and electron density. | Primary Choice: Excellent for a wide range of aryl halides and piperazines. Its bulk promotes the reductive elimination step.[3] | |
| SPhos | Similar to XPhos but with a different substitution pattern. Can sometimes outperform XPhos. | Alternative to XPhos: Useful when XPhos gives suboptimal results. The choice between them can be substrate-dependent. | |
| RuPhos | More electron-rich than XPhos. Can be effective at lower temperatures. | For Challenging Substrates: Particularly useful for less reactive aryl chlorides or when trying to minimize side reactions by lowering the reaction temperature. | |
| Josiphos-type | Ferrocene-based ligands. Known for high thermal stability and activity. | High-Temperature Reactions: When high temperatures are required for activation of unreactive coupling partners, these ligands offer superior stability. |
Section 2: Troubleshooting Common Experimental Issues
Question 3: My reaction has stalled or shows very low conversion to the desired product. What are the most likely causes?
Answer: Low or no conversion is a common issue that can almost always be traced back to a few key parameters. A systematic approach is the best way to diagnose the problem.
Caption: Troubleshooting logic for low conversion.
Detailed Breakdown:
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a primary cause of failure.[5]
-
Base Selection & Solubility: The base's role is to deprotonate the piperazine, making it a more potent nucleophile.[5] Strong bases like Sodium tert-butoxide (NaOt-Bu) are common. However, for substrates sensitive to strong bases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[5] Poor solubility of the base can also stall the reaction.
-
Reagent Quality: Ensure your piperazine starting material is free of excess HCl if it's from a salt form. The aryl halide must be pure. Water in the solvent or reagents can lead to protodeboronation in Suzuki couplings and can negatively impact Buchwald-Hartwig reactions by promoting side reactions.[5]
Question 4: I am observing a significant amount of a side product where the halogen on my starting material is replaced by hydrogen (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It occurs when the oxidative addition product, instead of reacting with the amine, is intercepted by a hydride source and undergoes reductive elimination.
Key Causes and Mitigation Strategies:
-
Hydride Source: The hydride can originate from trace water, the amine itself, or the solvent.
-
Reaction Temperature: High temperatures can promote this side reaction. Try lowering the temperature by 10-20 °C.
-
Ligand Choice: Sometimes, a more electron-rich ligand can accelerate the desired C-N reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Base: Using a weaker base or ensuring the base is completely dry can sometimes help.
Section 3: Experimental Protocol & Workflow
Question 5: Can you provide a general, step-by-step protocol for a small-scale test reaction?
Answer: Absolutely. This protocol is a robust starting point for the synthesis of this compound from Methyl 4-chloro-3-nitrobenzoate and piperazine.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1 mmol, 215.6 mg)
-
Piperazine (1.2 mmol, 103.4 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Methyl 4-chloro-3-nitrobenzoate, piperazine, and Sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ and XPhos.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction for 4-12 hours. Progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Caption: General experimental workflow diagram.
References
- J. C. V. D. G. D. D. C. F. F. G. G. J. K. L. M. M. M. P. S. S. T. V. Z. S. B. P. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1187-1234.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
-
Ali, S., et al. (2021). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Wolfe, J. P., & Lira, R. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(5), 1150-1153. [Link]
-
Ney, J. E., & Wolfe, J. P. (2005). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. The Journal of organic chemistry, 70(7), 2649-2659. [Link]
-
El-Sayed, N. N. E., et al. (2024). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. RSC Medicinal Chemistry. [Link]
-
Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
- Google Patents. (2021).
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
de la Flor, S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1967. [Link]
-
Singh, U., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 18(6), 576-599. [Link]
-
Kumar, A., et al. (2021). Synthesis of Novel Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. Polycyclic Aromatic Compounds, 1-10. [Link]
Sources
"Methyl 3-nitro-4-piperazinobenzenecarboxylate" solvent effects on reaction rate
Answering the user's request.## Technical Support Center: Solvent Effects on the Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Welcome to the technical support center for professionals engaged in the synthesis and application of advanced chemical intermediates. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of This compound , with a specific focus on how solvent selection critically impacts reaction kinetics and outcomes. Our goal is to equip you with the foundational knowledge and practical insights needed to optimize this sensitive reaction.
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, piperazine, a nucleophile, displaces a leaving group (typically a halide like fluorine or chlorine) on an activated aromatic ring. The reaction rate and efficiency are profoundly influenced by the surrounding solvent environment. Understanding these interactions is key to successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound, and how does a solvent participate?
A1: The synthesis proceeds via a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.
-
Addition Step (Rate-Determining): The nucleophile (piperazine) attacks the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1] This step is typically the slowest and therefore the rate-determining step of the reaction.[2]
-
Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻ or Cl⁻).
The solvent's primary role is to stabilize the charged transition state and the Meisenheimer complex. Polar solvents are essential for this stabilization. However, the specific type of polar solvent (protic vs. aprotic) has a dramatic and often counterintuitive effect on the reaction rate.
Q2: Why are polar aprotic solvents generally recommended for this SNAr reaction?
A2: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the preferred choice because they significantly accelerate the reaction rate.[1] They possess strong dipole moments to solvate cations but lack acidic protons. This means they can effectively solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophilic amine of piperazine.[3] This leaves the nucleophile "naked" and highly reactive, increasing the frequency of effective collisions with the electrophilic aromatic ring.
Q3: What happens if I use a polar protic solvent like ethanol, methanol, or water?
A3: While polar protic solvents can dissolve the reactants, they generally lead to much slower reaction rates for SNAr reactions involving anionic or amine nucleophiles.[1][4] This is because the acidic protons of the solvent (e.g., the -OH group) form a strong hydrogen-bonding "cage" around the piperazine nitrogen.[3] This solvation shell sterically hinders the nucleophile and lowers its energy, making it less reactive and increasing the activation energy required for the initial attack.[5] In some cases, using a protic solvent can retard the reaction.[6]
Q4: Do nonpolar solvents like toluene or hexane have any role?
A4: Nonpolar solvents are generally unsuitable for this reaction. They cannot effectively stabilize the charged Meisenheimer complex, leading to a very high activation energy and an impractically slow reaction rate. Furthermore, the reactants, which are often salts or polar molecules, typically have poor solubility in nonpolar media. However, in specific cases where regioselectivity is a major concern with highly reactive substrates, nonpolar solvents have been used to control the reaction pathway.[7] For this specific synthesis, they are not recommended.
Troubleshooting Guide: Reaction Rate & Optimization
This section addresses common problems encountered during the synthesis.
Issue: The reaction is proceeding very slowly or has stalled.
Potential Cause & Solution Workflow:
This is the most common issue and is almost always linked to the solvent environment or reagent purity.
Caption: Workflow for troubleshooting a slow SNAr reaction.
Issue: Thin-Layer Chromatography (TLC) analysis shows multiple unexpected spots, indicating side products.
Potential Cause & Solution:
-
Cause 1: Use of Protic Solvents. Water or alcohols can compete with piperazine as nucleophiles, especially at higher temperatures, leading to undesired hydroxylated byproducts.
-
Solution: Ensure your reaction is conducted under anhydrous conditions using a high-purity polar aprotic solvent. Dry your glassware thoroughly and use fresh, anhydrous reagents.
-
-
Cause 2: Bis-arylation. Piperazine has two nucleophilic nitrogens. The desired mono-arylated product can react further with the starting material to form an undesired N,N'-bis-arylated piperazine byproduct.
-
Solution: This is primarily a stoichiometry issue but can be influenced by the solvent. Using a large excess of piperazine (3-5 equivalents) favors the mono-arylation product. A solvent that keeps all species in solution helps maintain consistent concentrations, allowing for better stoichiometric control.
-
Issue: The reaction rate increased significantly when I switched from methanol to DMSO. Why is the effect so dramatic?
Explanation:
This observation perfectly illustrates the core principles of solvent effects in SNAr reactions. The difference lies in how each solvent interacts with the piperazine nucleophile.
Caption: Contrasting effects of protic vs. aprotic solvents on the nucleophile.
-
In Methanol (Protic): The methanol molecules surround the piperazine, with their acidic -OH protons forming strong hydrogen bonds with piperazine's nitrogen lone pairs. This "cages" the nucleophile, making it less available and less reactive.[3]
-
In DMSO (Aprotic): DMSO lacks these acidic protons. It cannot form a hydrogen-bond cage. It effectively solvates the counter-ion but leaves the piperazine nucleophile free and highly reactive, leading to a much lower activation energy and a faster reaction.[1][3]
Data Summary & Experimental Protocol
Table 1: Summary of Solvent Effects on SNAr Reaction Rate
| Solvent Class | Examples | Dielectric Constant (ε) | Interaction with Nucleophile | Expected Effect on Rate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>30) | Solvates cation, leaves nucleophile "naked" | Strongly Accelerates |
| Polar Protic | Water, Ethanol, Methanol | High (>20) | Forms H-bond "cage" around nucleophile | Strongly Decelerates |
| Nonpolar | Toluene, Hexane, Dioxane | Low (<10) | Poor solvation of charged intermediates | Extremely Slow / No Reaction |
Experimental Protocol: Monitoring Reaction Progress by TLC
This protocol allows you to empirically determine the optimal solvent and conditions for your reaction.
Materials:
-
Reaction mixture
-
Starting materials (for reference)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate - must be optimized)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Spot the Plate:
-
On the origin line, make three separate spots:
-
Left Lane: A small spot of your starting aryl halide.
-
Middle Lane: A small spot of the co-spot (both starting materials mixed).
-
Right Lane: A small spot taken directly from your reaction mixture at time zero (t=0).
-
-
-
Develop the Plate: Place the plate in the developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Analyze and Repeat:
-
The starting materials will have specific retention factor (R_f) values.
-
As the reaction proceeds, a new spot corresponding to the more polar product (this compound) will appear.
-
Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes) and run a new TLC plate.
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared. This method allows you to compare the rate of product formation in different solvents directly.
-
References
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (n.d.). Google Scholar.
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004). Organic Letters. ACS Publications. Retrieved from [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2017). RSC Publishing. Retrieved from [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). LibreTexts. Retrieved from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. (2013). PubMed. Retrieved from [Link]
-
Why is the rate of reaction of organic compounds slow?. (n.d.). Quora. Retrieved from [Link]
-
Why Do Organic Compounds Have Slow Reaction Rates?. (n.d.). Chemistry For Everyone. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Reaction Kinetics and Rate Laws in Organic Reactions. (n.d.). Solubility of Things. Retrieved from [Link]
-
Factors Affecting Reaction Rates. (2020). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Nitrobenzoate Derivatives for Drug Discovery: A Comparative Analysis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
This guide provides an in-depth technical comparison of Methyl 3-nitro-4-piperazinobenzenecarboxylate, a key synthetic intermediate, against other relevant nitrobenzoate derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causal reasoning behind experimental choices and provides validated protocols for practical application.
Introduction: The Strategic Value of the Nitrobenzoate Scaffold
Nitroaromatic compounds are a cornerstone in medicinal chemistry, serving as versatile precursors and pharmacophores in a wide array of therapeutic agents, including antibacterial, anticancer, and antiprotozoal drugs.[1][2] The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences a molecule's physicochemical properties and reactivity.[3] Its presence can activate an aromatic ring for nucleophilic aromatic substitution (SNAr), a fundamental reaction for building molecular complexity.[4]
This guide focuses on This compound , a heterocyclic building block that combines the activating properties of the nitro group with the versatile piperazine moiety—a privileged structure in drug discovery known to improve pharmacokinetic properties.[5][6] We will objectively compare its synthetic performance and predicted physicochemical properties against two key structural analogues:
-
Methyl 4-chloro-3-nitrobenzoate: The direct precursor, representing the baseline for synthetic efficiency.
-
Methyl 3-methyl-4-nitrobenzoate: An analogue replacing the piperazine with a simple methyl group, used to evaluate the steric and electronic impact of the piperazine ring.[7]
By understanding the distinct advantages and liabilities of each, researchers can make more informed decisions in the design and synthesis of novel drug candidates.
Section 1: Comparative Physicochemical Properties
The properties of a synthetic intermediate dictate its handling, reactivity, and the characteristics of its downstream products. The introduction of a piperazine moiety is expected to significantly alter properties like solubility and basicity compared to its precursor.
Causality Behind the Comparison: The choice of comparators is deliberate. Methyl 4-chloro-3-nitrobenzoate is the essential starting point for synthesis, so its properties are a practical baseline. Methyl 3-methyl-4-nitrobenzoate provides a crucial control, isolating the impact of the bulky, basic piperazine ring versus a small, non-polar methyl group on the molecule's overall characteristics.
Table 1: Predicted and Known Physicochemical Properties of Nitrobenzoate Derivatives
| Property | This compound | Methyl 4-chloro-3-nitrobenzoate (Precursor) | Methyl 3-methyl-4-nitrobenzoate (Analogue) | Justification for Expected Differences |
| Molecular Formula | C₁₂H₁₅N₃O₄ | C₈H₆ClNO₄ | C₉H₉NO₄ | N/A |
| Molecular Weight | 265.27 g/mol (Calculated) | 215.59 g/mol | 195.17 g/mol [7] | The addition of the piperazine group significantly increases mass. |
| Melting Point (°C) | Predicted: >100 | 81-83 | 98-100 | Increased polarity and potential for intermolecular hydrogen bonding with the piperazine N-H may increase the melting point. |
| Predicted LogP | ~1.5 - 2.0 | ~2.3 | ~2.7[7] | The basic nitrogen of piperazine can be protonated, drastically decreasing lipophilicity and increasing aqueous solubility compared to the chloro and methyl analogues. |
| Aqueous Solubility | Predicted: Moderate (as salt) | Low | Low | The presence of the basic piperazine allows for salt formation, which is a standard strategy to enhance the aqueous solubility of drug candidates. |
| pKa (Conjugate Acid) | Predicted: ~7.5 - 8.5 | N/A | N/A | The distal nitrogen of the piperazine ring is basic and will have a pKa in the physiological range, making it a key site for protonation. |
Section 2: Synthesis & Performance Comparison via Nucleophilic Aromatic Substitution (SNAr)
The primary route to this compound is the SNAr reaction, where piperazine displaces the chlorine atom from Methyl 4-chloro-3-nitrobenzoate. The efficiency of this reaction is paramount for its utility as a building block.
Expertise & Mechanistic Insight: The SNAr reaction is highly effective here due to the electronic architecture of the precursor. The nitro group, positioned ortho to the chlorine leaving group, powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[8][9] While many SNAr reactions are depicted as stepwise, recent evidence suggests many are concerted, but the activating role of the nitro group remains undisputed.[4] The choice of a polar aprotic solvent like DMF or DMSO is critical; these solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, maximizing its reactivity.
Experimental Workflow: SNAr Synthesis
The following diagram illustrates the logical flow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis and purification of this compound.
Detailed, Self-Validating Synthesis Protocol
This protocol includes in-process checks (IPCs) to ensure reliability and reproducibility.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Piperazine, anhydrous (2.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc) & Hexanes (for chromatography)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 4-chloro-3-nitrobenzoate (1.0 eq), anhydrous piperazine (2.2 eq), and K₂CO₃ (2.0 eq).
-
Causality Note: Using excess piperazine serves a dual purpose: it acts as the nucleophile and as a secondary base to neutralize the HCl formed, driving the reaction to completion. K₂CO₃ is the primary inorganic base.[8]
-
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Reaction: Heat the stirred mixture to 90 °C.
-
In-Process Control (IPC): After 2-4 hours, take a small aliquot, dilute with EtOAc, filter, and spot on a TLC plate (e.g., 1:1 Hexanes:EtOAc). The reaction is complete upon the disappearance of the starting material spot.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3x) to remove DMF and salts, followed by a wash with cold MTBE (2x) to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash column chromatography on silica gel (eluting with a gradient of EtOAc in Hexanes).
-
Validation: Dry the final product under high vacuum. Confirm its identity and purity using ¹H NMR, Mass Spectrometry, and HPLC analysis. The final melting point should be sharp.
Section 3: Biological Context and Structure-Activity Relationships (SAR)
While this compound is an intermediate, its structure informs the potential biological activity of its derivatives.
Authoritative Grounding: The nitroaromatic scaffold is a known "toxicophore" that can be bioreduced in hypoxic environments (e.g., solid tumors or anaerobic bacteria) to form reactive nitroso and hydroxylamine species.[10][11] This mechanism is the basis for the therapeutic action of many nitroaromatic drugs.[1] The piperazine moiety is frequently used to connect a pharmacophore to a solubilizing group or another binding element, and its substitution pattern can dramatically alter biological activity.[5]
Logical Relationship: From Intermediate to Active Pharmaceutical Ingredient (API)
The synthetic utility of our target compound lies in its two reactive handles: the secondary amine of the piperazine ring and the methyl ester. This allows for a modular approach to drug discovery.
Caption: Diversification pathways for this compound into potential APIs.
This modularity allows chemists to systematically probe structure-activity relationships. For example, by keeping the core constant and varying the substituent added to the piperazine nitrogen, one can optimize for target potency or pharmacokinetic properties. Studies on similar scaffolds have shown that even minor changes, such as the position of a substituent on an aromatic ring, can significantly impact biological activity.[12][13]
Conclusion and Recommendations
This compound stands out as a valuable, high-potential intermediate in drug discovery.
-
Synthetic Performance: Its synthesis via SNAr from Methyl 4-chloro-3-nitrobenzoate is a robust, high-yielding, and well-understood reaction, making it a reliable source of material for library synthesis.
-
Physicochemical Profile: Compared to non-piperazinated analogues like Methyl 3-methyl-4-nitrobenzoate, its key advantage is the introduction of a basic handle. This allows for modulation of aqueous solubility through salt formation—a critical attribute for drug development.
-
Strategic Value: Its dual-handle nature (piperazine N-H and ester) provides two orthogonal points for chemical diversification, making it an ideal scaffold for building libraries of compounds to explore structure-activity relationships.
For research teams developing agents that target hypoxic tissues or require the versatile pharmacokinetics afforded by a piperazine linker, this compound represents a superior choice over simpler nitrobenzoate building blocks. Its predictable synthesis and strategic functional handles provide a solid foundation for accelerating the drug discovery process.
References
-
ChemBK. (2024). Methyl 3-nitrobenzoate - Physico-chemical Properties. Available at: [Link]
-
Xavier, C. R. P., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
Wikipedia. (n.d.). 3-Nitrobenzoic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrobenzoate. PubChem Compound Database. Available at: [Link]
-
Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Chavda, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Sci-Hub. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Guittard, F., & Géribaldi, S. (2004). Nitro and bromo derivatives of a highly fluorinated thiobenzoate. ResearchGate. Available at: [Link]
-
Pharmapproach. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]
-
Wang, H., et al. (2013). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Nitro-containing pharmaceuticals and functional materials. Available at: [Link]
-
Lopes, F., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Molecules. Available at: [Link]
-
Martínez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available at: [Link]
-
Sahu, S. K., et al. (2008). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung. Available at: [Link]
-
Kumar, A., & Singh, R. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Isley, N. A., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]
-
Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-nitrobenzoate. PubChem Compound Database. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Available at: [Link]
-
Kelder, J., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. Available at: [Link]
-
University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-4-nitrobenzoate. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(morpholin-4-yl)-3-nitrobenzoate. PubChem Compound Database. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. svedbergopen.com [svedbergopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Methyl 3-nitro-4-piperazinobenzenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Derivative
In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold," integral to the structure of numerous FDA-approved drugs, including the anticancer agent Imatinib and the antibiotic Ciprofloxacin.[1][2][3] Its versatile structure often imparts favorable pharmacokinetic properties.[4] When combined with a nitroaromatic moiety—a group known to be a pharmacophore in various therapeutic agents—the resulting molecule, Methyl 3-nitro-4-piperazinobenzenecarboxylate, presents a compelling candidate for biological activity screening.[5] Nitroaromatic compounds can exhibit a range of biological effects, often mediated by in vivo reduction, and are found in antibacterial, antiprotozoal, and anticancer agents.[6]
This guide provides a comprehensive framework for the initial biological evaluation of this compound (herein referred to as MNPBC ). We will objectively compare its potential performance against established drugs—Imatinib for anticancer activity and Ciprofloxacin for antimicrobial effects—and provide detailed experimental protocols and supporting data to guide researchers in their screening efforts.
Synthesis of this compound (MNPBC)
A plausible and efficient synthesis of MNPBC can be achieved through a two-step process, beginning with a nucleophilic aromatic substitution (SNAr) reaction, followed by a Fischer esterification. The presence of a strong electron-withdrawing nitro group ortho and para to the leaving group (a halogen) on the benzene ring activates the ring for nucleophilic attack.[7][8]
Step 1: Synthesis of 3-nitro-4-piperazinobenzoic acid
This step involves the reaction of methyl 4-chloro-3-nitrobenzoate with piperazine. The chlorine atom is displaced by one of the nitrogen atoms of the piperazine ring.
Step 2: Fischer Esterification
The resulting carboxylic acid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product, this compound.[9][10][11]
Comparative Biological Activity Screening
Based on the structural motifs present in MNPBC, a primary screening cascade should focus on two key areas: anticancer and antimicrobial activities.
Anticancer Activity Screening
The piperazine moiety is a key component of many tyrosine kinase inhibitors.[12][13] Therefore, a logical starting point is to evaluate the antiproliferative effects of MNPBC on cancer cell lines.
Competitor Compound: Imatinib (Gleevec®) , a well-characterized tyrosine kinase inhibitor containing a piperazine ring, serves as an excellent positive control and benchmark.[14][15][16] Imatinib functions by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, inhibiting its enzymatic activity and inducing apoptosis in cancer cells.[12]
Primary Screening: Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][17] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5]
Experimental Protocol: MTT Assay [5][17]
-
Cell Seeding: Plate human cancer cell lines (e.g., K-562 - chronic myelogenous leukemia, A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of MNPBC, Imatinib, and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Comparative Antiproliferative Activity (IC50 in µM)
| Compound | K-562 (CML) | A549 (Lung) | MCF-7 (Breast) |
| MNPBC | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Imatinib | 0.25 | > 50 | > 50 |
| Doxorubicin (Control) | 0.05 | 0.45 | 0.80 |
Secondary Screening: Apoptosis Induction (Annexin V Staining)
To determine if the observed antiproliferative activity is due to programmed cell death, an apoptosis assay is performed. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is used to detect apoptotic cells.[18] In healthy cells, PS is located on the inner leaflet of the plasma membrane, but it translocates to the outer leaflet during early apoptosis.[18][19]
Experimental Protocol: Annexin V-FITC Apoptosis Assay [18]
-
Cell Treatment: Treat K-562 cells with MNPBC and Imatinib at their respective IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI, a dye that stains necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Screening Workflow and Potential Mechanism
Antimicrobial Activity Screening
The piperazine ring is a core component of the fluoroquinolone class of antibiotics.[4] Ciprofloxacin, a prominent member of this class, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[1][20][21]
Competitor Compound: Ciprofloxacin is the gold standard for comparison in this context, given its broad-spectrum activity and piperazine scaffold.[22][23]
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26]
Experimental Protocol: Broth Microdilution MIC Assay [27][28]
-
Compound Preparation: Prepare serial two-fold dilutions of MNPBC and Ciprofloxacin in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Inoculate each well with a standardized suspension of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) to a final concentration of approximately 5 x 105 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Data Presentation: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| MNPBC | Hypothetical Data | Hypothetical Data |
| Ciprofloxacin | 0.5 | 0.015 |
| Vancomycin (Control) | 1 | > 128 |
| Gentamicin (Control) | 0.25 | 0.5 |
Visualization of Antimicrobial Screening Workflow
Conclusion and Future Directions
This guide outlines a foundational strategy for the biological activity screening of this compound. By leveraging knowledge of its constituent chemical motifs—the piperazine ring and the nitroaromatic group—a targeted screening approach focusing on anticancer and antimicrobial activities is warranted. The direct comparison with clinically relevant drugs like Imatinib and Ciprofloxacin provides a robust framework for evaluating the potential of MNPBC as a novel therapeutic lead.
Positive results from this initial screening cascade would justify further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of MNPBC to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by MNPBC.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.
The systematic approach detailed herein provides a clear and scientifically rigorous path for assessing the therapeutic promise of this novel chemical entity.
References
-
Imatinib - Wikipedia. [Link]
-
Ciprofloxacin - Wikipedia. [Link]
-
What is the mechanism of Ciprofloxacin? - Patsnap Synapse. [Link]
-
What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery. [Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. [Link]
-
Ciprofloxacin: Pharmacology, Adverse Effects, Contraindications and Dosage. [Link]
-
Imatinib: MedlinePlus Drug Information. [Link]
-
Imatinib Information for Patients - Drugs.com. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Structures of FDA-approved anticancer drugs based on piperazine rings. - ResearchGate. [Link]
-
Apoptosis detection: a purpose-dependent approach selection - PMC - NIH. [Link]
-
MTT Assay - Protocols.io. [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. [Link]
-
Piperazine based antimicrobial polymers: a review - PMC - NIH. [Link]
-
Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed. [Link]
-
Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K. [Link]
-
2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
-
Few anticancer drugs containing piperazine rings approved by FDA. - ResearchGate. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. [Link]
-
Piperazine Heterocycles as Potential Anticancer Agents: A Review | Semantic Scholar. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]
-
What is the synthesis of methyl 3-nitrobenzoate? - Quora. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
Fischer Esterification - Chemistry LibreTexts. [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. [Link]
Sources
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. clyte.tech [clyte.tech]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. athabascau.ca [athabascau.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Imatinib - Wikipedia [en.wikipedia.org]
- 15. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 16. drugs.com [drugs.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. urology-textbook.com [urology-textbook.com]
- 24. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 25. protocols.io [protocols.io]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Senior Application Scientist's Guide to In Vitro Assay Selection for Novel Methyl 3-nitro-4-piperazinobenzenecarboxylate Derivatives
Introduction: De-risking Novel Scaffolds in Early-Phase Drug Discovery
The journey of a novel chemical entity from bench to bedside is fraught with attrition. A primary goal of early-phase discovery is to build a robust, data-driven profile of a compound series to enable informed decision-making and de-risk progression. The "Methyl 3-nitro-4-piperazinobenzenecarboxylate" scaffold represents a class of molecules with significant therapeutic potential, leveraging the privileged piperazine heterocycle, a motif present in numerous approved drugs.[1][2] The biological activity of piperazine derivatives is diverse, ranging from anticancer and anti-inflammatory to antihistamine effects.[1][3]
This guide provides a strategic framework for the in vitro characterization of novel derivatives of this scaffold. We will move beyond a simple catalog of assays, instead focusing on building a logical, tiered screening cascade. The objective is to first establish a foundational understanding of cellular impact (cytotoxicity and viability) and then progress to more sophisticated assays aimed at identifying specific molecular targets and mechanisms of action. Each recommended assay is presented with its underlying principles, a comparative analysis against alternatives, and a detailed, field-tested protocol to ensure scientific rigor and reproducibility.
Part 1: The Foundational Tier - Assessing Global Cellular Impact
Before investigating specific mechanisms, it is crucial to understand the general effect of a compound on cell health. Is it cytotoxic? Does it inhibit proliferation? Answering these questions provides a fundamental context for all subsequent experiments and helps prioritize compounds for more resource-intensive assays.
Comparative Analysis of Primary Cytotoxicity & Viability Assays
The initial screen for a new compound series should be robust, high-throughput, and cost-effective. The most common methods rely on measuring metabolic activity as a surrogate for cell viability.[4][5][6]
| Assay | Principle | Advantages | Disadvantages & Considerations | Ideal Use Case |
| MTT Assay | Colorimetric. Mitochondrial dehydrogenases in viable cells reduce yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6] | Inexpensive, well-established, vast historical dataset for comparison.[4][7] | Requires a final solubilization step, formazan crystals can be difficult to dissolve; potential for interference from reducing agents.[4] | Initial, large-scale screening of many derivatives and cell lines on a limited budget. |
| MTS Assay | Colorimetric. Similar to MTT, but the tetrazolium salt is reduced to a water-soluble formazan, eliminating the need for a solubilization step. | Fewer steps than MTT, higher throughput, generally less toxic to cells. | More expensive than MTT; can be affected by changes in cellular redox potential. | High-throughput screening where time and automation are prioritized over absolute cost. |
| CellTiter-Glo® | Luminescent. Measures ATP levels, a direct indicator of metabolically active cells. Lysis of cells releases ATP, which is used in a luciferase-driven reaction. | Highly sensitive, excellent signal-to-background ratio, rapid protocol. Suitable for low cell numbers. | Most expensive of the three; enzyme-based reaction can be sensitive to temperature and compound interference. | Potency determination (IC50) of lead compounds; studies where high sensitivity is required (e.g., primary cells). |
Experimental Workflow: A Tiered Approach to Cellular Screening
A logical progression from a broad screen to a more defined understanding of cellular effects is essential. This workflow ensures that resources are focused on the most promising compounds.
Caption: Tiered workflow for initial cellular screening of novel compounds.
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies described in the literature.[4][7][8]
Materials:
-
96-well flat-bottom cell culture plates
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[7]
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Multi-channel pipette and plate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[4][7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[7] Gently agitate the plate for 10 minutes on a shaker to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: The Mechanistic Tier - Uncovering the Molecular Target
Once a compound demonstrates potent and selective cytotoxicity, the next critical step is to identify its molecular target. The chemical scaffold provides clues; piperazine-containing molecules are frequently found to be kinase inhibitors.[9] Therefore, a logical next step is to screen for kinase activity modulation. However, the most definitive approach is to directly confirm that the compound engages a target within the complex environment of a live cell.
Approach 1: Broad Kinase Profiling
A common strategy is to screen lead compounds against a large panel of recombinant protein kinases. This provides a broad view of the compound's selectivity.
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assay ([32P]ATP) | Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[10] | The "gold standard"; direct and sensitive.[10] | Requires handling of radioactive materials, low throughput, generates radioactive waste. |
| Luminescence (ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which drives a luciferase reaction.[11] | High throughput, non-radioactive, highly sensitive. | Indirect measurement; potential for ATP-competitive compound interference. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation and binding to a specific antibody.[10] | Homogeneous (no-wash) format, high throughput. | Requires specific antibodies and labeled substrates; can be less sensitive. |
Recommendation: For initial profiling, a luminescence-based assay like ADP-Glo™ offers the best balance of throughput, sensitivity, and safety, making it ideal for screening against a kinase panel.[11]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is a generalized procedure based on commercially available kits and published methods.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest and its corresponding substrate
-
Ultra-pure ATP
-
Kinase Assay Buffer (specific to the kinase)
-
384-well low-volume white plates
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, set up a 5 µL reaction mixture.
-
Add 1 µL of test compound at various concentrations.
-
Add 2 µL of a mix containing the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Include "no kinase" and "vehicle control" wells.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes (or as optimized for the specific kinase).
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: The light signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition relative to the vehicle control and determine IC50 values for inhibitory compounds.
Approach 2: Confirming Target Engagement in Live Cells
A positive result from a recombinant kinase assay is promising, but it doesn't prove the compound interacts with the target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures drug-protein binding in intact cells.[12][13][14][15]
The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[14][15] When a protein binds to a ligand (your compound), it becomes thermodynamically more stable. When heated, this stabilized protein will denature and aggregate at a higher temperature than the unbound protein.[16] By measuring the amount of soluble protein remaining at different temperatures, one can detect this "thermal shift," which is direct evidence of target engagement.[12][13]
Sources
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. news-medical.net [news-medical.net]
- 16. annualreviews.org [annualreviews.org]
A Comparative Guide to the Synthesis of Methyl 3-nitro-4-piperazinobenzenecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and selective synthesis of complex organic molecules is paramount. Methyl 3-nitro-4-piperazinobenzenecarboxylate, a key building block in the synthesis of various pharmacologically active compounds, presents an interesting case study in strategic synthesis design. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by established chemical principles and illustrative experimental data.
Introduction to the Target Molecule
This compound incorporates several key functionalities: a substituted benzene ring, a nitro group, a piperazine moiety, and a methyl ester. The arrangement of these groups, particularly the nitro group meta to the ester and ortho to the piperazine, is crucial for its utility as a synthetic intermediate. The piperazine ring is a common motif in many marketed drugs, valued for its ability to modulate physicochemical properties and interact with biological targets. The nitro group, a strong electron-wthdrawing group, not only influences the electronic properties of the molecule but also serves as a versatile handle for further chemical transformations, such as reduction to an amino group.
This guide will explore the two most plausible synthetic strategies for obtaining this compound:
-
Nucleophilic Aromatic Substitution (SNA_r): A convergent approach involving the reaction of a pre-functionalized aromatic ring with piperazine.
-
Electrophilic Aromatic Substitution (Nitration): A linear approach where the nitro group is introduced onto a piperazine-substituted benzene ring.
We will dissect the merits and drawbacks of each approach, focusing on factors such as regioselectivity, reaction efficiency, and the nature of starting materials.
Route 1: Nucleophilic Aromatic Substitution (SNA_r) - The Preferred Strategy
The most logical and widely employed method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA_r) reaction. This strategy involves the reaction of a methyl 4-halo-3-nitrobenzoate with piperazine. The success of this approach hinges on the activation of the aryl halide towards nucleophilic attack by the electron-withdrawing nitro group.
Causality Behind Experimental Choices
The choice of the halogen substituent on the methyl 3-nitrobenzoate starting material is a critical parameter influencing the reaction rate and conditions. The two primary candidates are methyl 4-chloro-3-nitrobenzoate and methyl 4-fluoro-3-nitrobenzoate.
-
The Fluorine Advantage: In the context of SNA_r reactions, fluorine is generally a better leaving group than chlorine. This is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields when using a fluoro-substituted precursor compared to its chloro-analogue.[1]
-
Solvent and Base Selection: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the piperazine nucleophile and facilitate the reaction. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrogen halide formed during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity.
Visualizing the SNA_r Pathway
Caption: The SNA_r synthesis of this compound.
Comparative Data for SNA_r Synthesis
| Starting Material | Typical Reaction Conditions | Typical Yield (%) | Purity | Key Advantages |
| Methyl 4-fluoro-3-nitrobenzoate | K₂CO₃, DMF, 80-100 °C, 4-8 h | 85-95% | High | Milder conditions, shorter reaction time, higher yield. |
| Methyl 4-chloro-3-nitrobenzoate | K₂CO₃, DMF, 120-140 °C, 12-24 h | 70-85% | Good | Lower cost of starting material. |
Note: The yields and reaction conditions are illustrative and based on typical outcomes for similar SNA_r reactions. Actual results may vary.
Experimental Protocol: SNA_r using Methyl 4-fluoro-3-nitrobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-fluoro-3-nitrobenzoate (1.0 eq), piperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Route 2: Electrophilic Aromatic Substitution (Nitration) - A Flawed Approach
An alternative synthetic strategy would be to first synthesize methyl 4-piperazinobenzoate and then introduce the nitro group via an electrophilic aromatic substitution (EAS) reaction, specifically nitration.
The Challenge of Regioselectivity
The primary drawback of this approach is the lack of regiocontrol. The piperazine moiety is an activating group and an ortho, para-director in electrophilic aromatic substitution.[2][3][4][5] This is due to the ability of the nitrogen atom's lone pair to donate electron density into the benzene ring, stabilizing the carbocation intermediates formed during attack at the ortho and para positions.
Conversely, the methyl ester group is a deactivating, meta-directing group.[6] In this case, the powerful activating and directing effect of the piperazine group would overwhelmingly favor the nitration at the positions ortho to the piperazine, leading to the formation of methyl 2-nitro-4-piperazinobenzoate and potentially some of the dinitro product, rather than the desired 3-nitro isomer.
Visualizing the Directing Effects in Nitration
Caption: Conflicting directing effects in the nitration of methyl 4-piperazinobenzenecarboxylate.
Conclusion: A Clear Path Forward
A thorough comparison of the two plausible synthetic routes for this compound unequivocally favors the nucleophilic aromatic substitution (SNA_r) approach. This strategy offers excellent regiocontrol, leading directly to the desired isomer. Furthermore, the use of methyl 4-fluoro-3-nitrobenzoate as the starting material provides a more efficient and milder reaction pathway compared to its chloro-substituted counterpart. The alternative electrophilic aromatic substitution (nitration) route is synthetically unviable due to the overwhelming ortho, para-directing influence of the piperazine substituent, which would result in the formation of undesired isomers. For researchers and drug development professionals, the SNA_r pathway represents a robust, reliable, and scalable method for the synthesis of this valuable chemical intermediate.
References
-
Fiveable. Ortho-Para Directing Definition. Available at: [Link].
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link].
-
PubMed Central (PMC). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Available at: [Link].
-
PubMed Central (PMC). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link].
-
PubMed. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Available at: [Link].
-
SlidePlayer. Directing Groups in SE Ar. Available at: [Link].
-
Chegg.com. Solved In my SNAr reaction I started with .210 g of methyl 4. Available at: [Link].
Sources
A Researcher's Guide to the Cytotoxicity Assessment of Methyl 3-nitro-4-piperazinobenzenecarboxylate and its Analogs
In the landscape of contemporary drug discovery, the piperazine scaffold remains a cornerstone in the design of novel therapeutic agents, particularly in oncology.[1][2][3][4] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and to serve as a versatile linker for constructing molecules with high affinity for various biological targets. This guide provides a comprehensive framework for assessing the cytotoxic potential of a specific novel entity, Methyl 3-nitro-4-piperazinobenzenecarboxylate, and positions its evaluation within the broader context of related anticancer compounds.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a strategic rationale for experimental design, data interpretation, and the contextualization of findings. Our focus is on building a robust, self-validating experimental narrative that ensures the scientific integrity of the cytotoxicity assessment.
Understanding the Compound: Structural Rationale for Cytotoxicity
This compound integrates three key pharmacophoric elements: a nitro-substituted benzene ring, a piperazine moiety, and a methyl ester. Each component contributes to its putative mechanism of action and anticipated cytotoxic profile.
-
The Piperazine Core: A privileged scaffold in medicinal chemistry, the piperazine ring is a common feature in numerous approved drugs. In the context of oncology, piperazine-containing compounds have demonstrated efficacy by targeting a range of cellular processes, including the induction of apoptosis through both intrinsic and extrinsic pathways.[4][5] Some derivatives have also been shown to interact with DNA.[4]
-
The Nitroaromatic System: The presence of a nitro group on the benzene ring can significantly influence the compound's electronic properties and metabolic fate. Nitroaromatic compounds are known to undergo enzymatic reduction in hypoxic environments, such as those found in solid tumors, leading to the formation of cytotoxic reactive nitrogen species.
-
The Methyl Ester: This group can modulate the compound's lipophilicity and cell permeability. It may also be susceptible to hydrolysis by intracellular esterases, potentially leading to the formation of a more polar and biologically active carboxylic acid metabolite.
Given these structural features, a primary hypothesis is that this compound will exhibit cytotoxic activity against cancer cell lines, possibly with selectivity towards cells in a hypoxic environment.
The Experimental Blueprint: A Multi-Faceted Approach to Cytotoxicity Assessment
A credible assessment of cytotoxicity relies on a multi-assay approach to mitigate the risk of compound interference and to gain a more holistic understanding of the mechanism of cell death. We will compare our lead compound with two hypothetical alternatives to provide a robust comparative analysis:
-
Alternative A (Non-nitro analog): Methyl 4-piperazinobenzenecarboxylate. This analog will help elucidate the specific contribution of the nitro group to the observed cytotoxicity.
-
Alternative B (Different ester): Ethyl 3-nitro-4-piperazinobenzenecarboxylate. Comparing methyl and ethyl esters will provide insights into the influence of the ester group on cellular uptake and activity.
Our experimental workflow is designed to progress from broad cell viability screening to more detailed mechanistic studies.
Caption: A phased approach to cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are presented with an emphasis on the rationale behind key steps, ensuring a self-validating experimental design.
Primary Cytotoxicity Screening: The MTT and XTT Assays
Principle: These colorimetric assays measure the metabolic activity of viable cells. In live cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT to formazan, or XTT to a soluble formazan product) resulting in a color change that is proportional to the number of viable cells.[6] The choice between MTT and XTT is critical; while MTT is a classic and cost-effective assay, its formazan product is insoluble and requires an additional solubilization step, which can introduce variability. XTT, on the other hand, produces a water-soluble formazan, simplifying the protocol and making it more suitable for high-throughput screening.
Protocol: XTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound and the two alternative compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the half-maximal inhibitory concentration (IC50).
Mechanistic Insights: Apoptosis vs. Necrosis
Principle: To understand how the compound induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). This is commonly achieved using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, a hallmark of late apoptosis and necrosis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation and Comparative Analysis
The quantitative data from the cytotoxicity assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Piperazine Derivatives
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Alternative A (Non-nitro analog) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Alternative B (Ethyl ester analog) | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Doxorubicin (Positive Control) | Literature Value | Literature Value | Literature Value |
Interpreting the Results: Building a Structure-Activity Relationship (SAR)
The comparative data will allow for the development of an initial SAR. For instance:
-
If This compound shows significantly lower IC50 values compared to Alternative A , it would strongly suggest that the nitro group is crucial for its cytotoxic activity.
-
A comparison between the lead compound and Alternative B will shed light on the influence of the ester group on potency, which could be related to differences in cell permeability or metabolic stability.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to assessing the cytotoxicity of this compound. By employing a multi-assay strategy and including relevant comparators, researchers can not only determine the cytotoxic potential of this novel compound but also gain valuable insights into its mechanism of action and the structural features that drive its activity. Future studies should aim to validate these in vitro findings in more complex models, such as 3D cell cultures and in vivo xenograft models, to further evaluate its therapeutic potential.
References
- Grela, E., et al. (2018). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Postępy Higieny i Medycyny Doświadczalnej, 72, 895-904.
- MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 23(14), 7929.
- MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(12), 4739.
- International Journal of Pharmaceutical Sciences and Research. (2021).
- PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. thermofisher.com.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. scielo.br.
- Enzo Life Sciences. (n.d.). Cytotoxicity Assays. enzolifesciences.com.
- PubMed Central. (2020). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies.
- Twarużek, M., et al. (2018). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Postępy Higieny i Medycyny Doświadczalnej, 72.
- PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. scielo.br.
- Bentham Science. (2024).
- Abcam. (n.d.). MTT assay protocol. abcam.com.
- DCU Research Repository. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. doras.dcu.ie.
- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. abcam.com.
- MDPI. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. mdpi.com.
- ResearchGate. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
Sources
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
A Researcher's Guide to Target Validation for Novel Compounds: The Case of Methyl 3-nitro-4-piperazinobenzenecarboxylate
For researchers in drug discovery, the synthesis of a novel small molecule like "Methyl 3-nitro-4-piperazinobenzenecarboxylate" marks the beginning of a critical journey: identifying its biological target and validating this interaction. This guide provides an in-depth comparison of modern target validation strategies, using this specific molecule as a case study. We will delve into the "why" behind experimental choices, offering a framework for robust, data-driven target validation.
Initial Assessment: Deconstructing the Molecule
Before embarking on complex experiments, an analysis of the compound's structure can provide crucial clues to its potential mechanism of action.
-
Nitroaromatic Group: This functional group is a strong electron-withdrawing moiety. In many known drugs, the nitro group is a prodrug element that requires enzymatic reduction within the cell to become active.[1][2][3] This bioactivation can lead to reactive intermediates that may form covalent bonds with their targets or generate oxidative stress.[4][5] This suggests that our target could be a reductase enzyme or a protein susceptible to modification by reactive nitrogen species.
-
Piperazine Ring: The piperazine scaffold is a privileged structure in medicinal chemistry, found in a vast number of FDA-approved drugs.[6][7][8] Its prevalence is particularly high in kinase inhibitors, where it often serves as a key linker engaging with the enzyme's active site.[6][7] This points towards the kinome as a potential target space.
-
Structural Analogs: A search for similar structures reveals that "Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate," a closely related compound, has been investigated for its potential to inhibit the Epidermal Growth Factor Receptor (EGFR), a well-known kinase.[9] This provides a plausible, albeit unconfirmed, starting hypothesis.
Based on this analysis, we can formulate two initial hypotheses:
-
The compound is a kinase inhibitor, potentially targeting EGFR or related kinases.
-
The compound's activity is dependent on the bioreduction of its nitro group, implicating a different class of enzymes or pathways.
With these hypotheses in mind, we can now compare several powerful, and conceptually distinct, target validation methodologies.
A Comparative Guide to Target Validation Methodologies
We will explore three gold-standard techniques: Cellular Thermal Shift Assay (CETSA) for direct target engagement, Kinome Profiling for target selectivity, and CRISPR-Cas9 Screening for unbiased genetic validation.
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
Principle: CETSA is a biophysical method that directly measures the physical interaction between a drug and its protein target within the native environment of an intact cell.[10][11] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand (our compound), it becomes more resistant to heat-induced unfolding and aggregation.[12][13][14] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" that confirms direct binding.[12][13]
Workflow Diagram:
Caption: CETSA workflow for assessing target engagement in cells.
Experimental Protocol (Hypothetical Target: EGFR):
-
Cell Culture: Culture A549 cells (a human lung cancer cell line with high EGFR expression) to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM this compound or a DMSO vehicle control for 2 hours.
-
Heating Step: Harvest and resuspend cells in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble EGFR protein at each temperature point using Western blotting with an anti-EGFR antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble EGFR relative to the non-heated control against temperature for both the compound-treated and DMSO-treated samples. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).
Causality and Controls:
-
Why intact cells? This preserves the native protein conformation, post-translational modifications, and the presence of co-factors, providing a more physiologically relevant context than assays with purified proteins.[10][13]
-
Essential Control: The DMSO vehicle control is critical. A positive thermal shift (ΔTm > 0) in the compound-treated sample relative to the DMSO control is strong evidence of direct binding and stabilization.
Kinome Profiling: Assessing Selectivity
Principle: Given the prevalence of the piperazine scaffold in kinase inhibitors, it is crucial to understand the compound's selectivity. Kinome profiling services offer high-throughput screening of a compound against a large panel of purified protein kinases (often hundreds).[15][16][17] These assays measure the compound's ability to inhibit the enzymatic activity of each kinase, typically by quantifying the phosphorylation of a substrate. The output is a quantitative measure of potency (e.g., IC50 or percent inhibition) against each kinase in the panel.[18]
Workflow Diagram:
Caption: Workflow for high-throughput kinome profiling.
Experimental Protocol (via a Commercial Service):
-
Compound Submission: Provide a high-purity sample of this compound to a specialized vendor (e.g., Reaction Biology, Carna Biosciences).
-
Assay Conditions: Specify the screening concentration (e.g., 1 µM) and the ATP concentration for the assays. Testing at both a low (near Km) and a high (physiological, ~1 mM) ATP concentration can provide valuable mechanistic insights.[16]
-
Screening: The vendor performs the enzymatic assays across their kinase panel.
-
Data Delivery: The vendor provides a comprehensive report detailing the percent inhibition for each kinase. For significant "hits," follow-up IC50 determination is recommended.
Causality and Interpretation:
-
Why is this necessary? Many drugs fail due to off-target effects. A kinome scan reveals the selectivity profile. A highly selective compound inhibits only one or a few kinases, while a non-selective one hits many.[17] This is critical for predicting potential side effects.
-
Data Interpretation: The results are often visualized as a "dendrogram," where inhibited kinases are highlighted. This allows for rapid assessment of selectivity. If our compound strongly inhibits EGFR but few other kinases, it supports our initial hypothesis. If it inhibits a different kinase or a whole family of kinases, it provides new, actionable leads.
CRISPR-Cas9 Screening: Unbiased Genetic Validation
Principle: CRISPR-Cas9 technology can be used for genome-wide loss-of-function screens to identify genes that are essential for a drug's activity.[19][20][21] The premise is simple: if a drug kills cells by inhibiting a specific target protein, then cells that have lost the gene encoding that protein should become resistant to the drug.[22][23] By treating a population of cells, each with a different gene knocked out, with a lethal dose of our compound, the cells that survive must harbor a knockout in a gene critical to the drug's mechanism of action—most commonly, the direct target.
Workflow Diagram:
Caption: Pooled CRISPR-Cas9 screening workflow for target ID.
Experimental Protocol:
-
Cell Line Preparation: Generate a stable cell line expressing the Cas9 nuclease (e.g., in A549 cells).
-
Library Transduction: Transduce these cells with a pooled lentiviral single-guide RNA (sgRNA) library (e.g., GeCKOv2) at a low multiplicity of infection to ensure most cells receive only one sgRNA.[19]
-
Antibiotic Selection: Select for successfully transduced cells.
-
Drug Treatment: Split the cell population. Treat one arm with a lethal concentration (e.g., GI50) of this compound and the other with DMSO for 14-21 days.
-
Genomic DNA Extraction: Harvest the surviving cells from both populations and extract their genomic DNA.
-
Next-Generation Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and analyze the abundance of each sgRNA by next-generation sequencing.
-
Hit Identification: Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the drug-treated population compared to the DMSO control.[19] Genes targeted by these enriched sgRNAs are the top candidates for mediating drug resistance.
Causality and Validation:
-
Why is this approach powerful? It is unbiased. It does not rely on a pre-existing hypothesis and can identify completely unexpected targets or resistance mechanisms.[24][25]
-
Top Hit: If sgRNAs targeting the EGFR gene are the most highly enriched, this provides strong genetic evidence that EGFR is the direct target of the compound's cytotoxic activity.
Comparison Summary and Strategic Application
Each method provides a different piece of the puzzle. The table below summarizes their key attributes to guide your experimental strategy.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinome Profiling | CRISPR-Cas9 Screening |
| Question Answered | Does my compound bind directly to the target protein in a cell? | Which kinases does my compound inhibit, and how selectively? | Which genes are essential for my compound's activity? |
| Nature of Assay | Biophysical, target-specific | Biochemical, panel-based | Genetic, genome-wide |
| Throughput | Low to Medium | High | Low (per screen) |
| Primary Output | Thermal Shift (ΔTm) | % Inhibition or IC50 values | Enriched gene hits |
| Key Advantage | Confirms direct binding in a physiological context.[12] | Broadly assesses selectivity against a large target class.[15][17] | Unbiased, hypothesis-generating approach.[19][20] |
| Key Limitation | Requires a specific antibody for the hypothesized target. | In vitro assay with purified proteins; may not reflect cellular activity. | Technically complex; indirect readout of target engagement. |
| Best For... | Validating a specific, hypothesized target. | Assessing selectivity of a putative kinase inhibitor. | De novo target identification when the target is unknown. |
A Recommended Strategy:
-
Hypothesis-Driven Start (If applicable): Based on the structural analog data, begin with a targeted CETSA for EGFR. A positive result provides rapid and compelling evidence of direct target engagement.
-
Assess Selectivity: Concurrently, submit the compound for Kinome Profiling . This is a cost-effective way to understand its selectivity and identify potential off-targets early in the process.[18]
-
Unbiased Confirmation: If the initial CETSA is negative or if you wish to uncover the mechanism in an unbiased manner, a CRISPR-Cas9 screen is the ultimate tool. It can confirm the on-target activity (e.g., by identifying EGFR) or reveal a completely novel mechanism of action.
By integrating these complementary approaches, researchers can build a comprehensive and robust body of evidence to confidently validate the target of a novel compound like this compound, paving the way for its further development as a chemical probe or therapeutic agent.
References
-
Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
Cross, B. C. S. et al. CRISPR-Cas9 screening for target identification. Revvity, Inc.[Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Shi, J. et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Evers, B. et al. (2016). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. bioRxiv. [Link]
-
Al-Hujaily, E. M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
-
Gilbert, L. A. et al. (2018). CRISPR approaches to small molecule target identification. Cell Chemical Biology. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. [Link]
-
Abreu, P. A. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
-
Al-Hujaily, E. M. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Gen-Hui, M. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]
-
Lomenick, B. et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
-
Nakhjiri, M. et al. (2021). Nitroaromatic Antibiotics. MDPI Encyclopedia. [Link]
-
LASSBio. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]
-
Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Chiu, C. N. (1976). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Journal of Chemical Education. [Link]
-
Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Journal of the American Chemical Society. [Link]
-
Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Grokipedia. (2024). Cellular thermal shift assay. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Grace, C. R. et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm. [Link]
-
De Luca, L. et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Goel, K. K. et al. (2025). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme. [Link]
-
Sravani, G. et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Walayat, I. et al. (2022). Piperazine-containing anticancer agents having metal complexes. ResearchGate. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. lassbio.com.br [lassbio.com.br]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. assayquant.com [assayquant.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. horizondiscovery.com [horizondiscovery.com]
- 20. revvity.com [revvity.com]
- 21. Discovery of cancer drug targets by CRISPR-Cas9… | Flagship Pioneering [flagshippioneering.com]
- 22. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 25. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
A Comparative Guide to Impurity Profiling of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a nitroaromatic ring, an ester functional group, and a piperazine moiety, makes it a versatile intermediate. However, these same reactive groups can also be the source of a range of process-related and degradation impurities. The identification and control of these impurities are not merely a matter of regulatory compliance; they are fundamental to the safety and efficacy of the final drug product. As stipulated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances, a thorough understanding of the impurity profile is mandatory.[1][2][3][4] This guide provides a comparative analysis of the principal analytical techniques for the comprehensive impurity profiling of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Anticipating Impurities: A Synthesis-Based Approach
A robust impurity profiling strategy begins with a theoretical understanding of the potential impurities that can arise during synthesis and storage. The most probable synthetic route to this compound involves a two-step process: a nucleophilic aromatic substitution followed by an esterification.
Sources
"Methyl 3-nitro-4-piperazinobenzenecarboxylate" characterization by X-ray crystallography
An In-depth Guide to the Structural Characterization of Bio-active Nitroaromatic Compounds: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This foundational knowledge underpins our understanding of its biological activity, physical properties, and potential for further development. Nitroaromatic compounds, a class of molecules integral to the synthesis of various industrial and pharmaceutical agents, present unique characteristics that necessitate a robust and multi-faceted approach to their structural elucidation. The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, not only defines the chemical reactivity of these molecules but also influences their solid-state packing and intermolecular interactions.
This guide provides a comprehensive comparison of analytical techniques for the characterization of "Methyl 3-nitro-4-piperazinobenzenecarboxylate," a representative nitroaromatic compound with potential applications in medicinal chemistry. While a public crystal structure for this specific molecule is not available, this guide will utilize crystallographic data from the closely related compound, Methyl 4-nitrobenzoate , as a primary example to illustrate the depth of information achievable through single-crystal X-ray diffraction. We will then compare and contrast this "gold standard" technique with other essential spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to demonstrate how a synergistic application of these tools provides an unambiguous and holistic understanding of the molecule's identity and structure.
Part 1: Single-Crystal X-ray Crystallography: The Definitive Molecular Portrait
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. It provides a detailed three-dimensional map of electron density, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be derived with exceptional precision. This technique is indispensable when absolute stereochemistry and subtle conformational features can dictate a compound's efficacy and safety.
Experimental Protocol: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the key, self-validating steps.
-
Crystal Growth and Selection: The prerequisite for a successful X-ray diffraction experiment is a high-quality single crystal, typically 0.1-0.4 mm in size, free of cracks and defects. This is often the most challenging step, requiring screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head. Data for our illustrative example, Methyl 4-nitrobenzoate, was collected at a low temperature (93 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. A modern CCD-detector diffractometer is used to collect thousands of reflections as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Software programs like SHELXS are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined using programs like SHELXL, where the atomic positions and displacement parameters are adjusted to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.
Illustrative Crystallographic Data: Methyl 4-nitrobenzoate
The following table summarizes the key crystallographic data for Methyl 4-nitrobenzoate, which serves as our comparative model.
| Parameter | Value |
| Chemical Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.109 (3) |
| b (Å) | 17.092 (6) |
| c (Å) | 7.193 (3) |
| β (°) | 116.292 (4) |
| Volume (ų) | 783.6 (5) |
| Z | 4 |
| Temperature (K) | 93 |
| R-factor | 0.034 |
Data obtained from the crystallographic study of Methyl 4-nitrobenzoate.
Molecular Geometry and Intermolecular Interactions
The crystal structure of Methyl 4-nitrobenzoate reveals important structural details. The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of just 0.6(1)°. This planarity suggests significant electronic delocalization between the nitro group and the aromatic system. The methoxycarbonyl group, however, is slightly twisted out of the plane of the benzene ring.
In the crystal lattice, molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming a stable, packed structure. This kind of detailed information on intermolecular interactions is unique to X-ray crystallography and is crucial for understanding the physical properties of the compound and for designing new materials.
Caption: Molecular structure of Methyl 4-nitrobenzoate.
Part 2: Complementary Spectroscopic Techniques: Assembling the Full Puzzle
While X-ray crystallography provides an unparalleled static image of a molecule, it requires a suitable single crystal and does not provide information about the molecule in solution. Therefore, a combination of spectroscopic techniques is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.
For "this compound," we can predict the key NMR signals based on the known effects of the functional groups. The electron-withdrawing nitro group and the ester group will deshield adjacent protons, shifting their signals downfield in the ¹H NMR spectrum. The piperazine moiety will show characteristic signals in the aliphatic region.
Table of Expected NMR Data for this compound:
| Technique | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.5-8.5 | m | Aromatic protons |
| 3.9 | s | -OCH₃ | |
| 3.0-3.5 | m | Piperazine protons | |
| ¹³C NMR | 165 | s | C=O (ester) |
| 120-150 | m | Aromatic carbons | |
| 52 | q | -OCH₃ | |
| 45-55 | t | Piperazine carbons |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, can offer further structural clues. For our target molecule, high-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to its exact mass, confirming the elemental composition.
-
Expected Molecular Ion (M+) : C₁₂H₁₅N₃O₄, Calculated m/z: 265.1063
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Table of Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-O (nitro) asymmetric stretch | ~1550 |
| N-O (nitro) symmetric stretch | ~1375 |
| C=O (ester) stretch | ~1720 |
| C-O (ester) stretch | ~1250 |
| C-N (piperazine) stretch | ~1100 |
Part 3: A Synergistic Workflow for Unambiguous Characterization
The most robust approach to characterizing a novel compound like "this compound" involves a logical and synergistic workflow, where the results of each technique validate the others.
Caption: Logical workflow for comprehensive compound characterization.
Comparison of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Definitive, highly detailed | Requires a single crystal, static picture |
| NMR Spectroscopy | Molecular framework, connectivity, solution-state conformation | Non-destructive, rich structural data | Complex spectra for large molecules |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, small sample size | Isomers can be difficult to distinguish |
| IR Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | Provides limited structural information |
Conclusion
The comprehensive characterization of a novel molecule such as "this compound" is a cornerstone of chemical and pharmaceutical research. While single-crystal X-ray crystallography, exemplified here by the analysis of Methyl 4-nitrobenzoate, offers an unparalleled and definitive view of the molecular structure in the solid state, it is not a standalone solution. A synergistic approach, integrating the connectivity data from NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, provides a self-validating system of analysis. This multi-technique workflow ensures the unambiguous determination of a compound's structure, providing the solid foundation necessary for advancing drug discovery and materials science.
References
- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. (n.d.).
- [PDF] Characterization of Nitro-Aromatic Compounds of Ethylbenzene Secondary Organic Aerosol with Acidic Sodium Nitrate Fine Particles | Semantic Scholar. (n.d.).
- Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.).
- Nitro compound - Wikipedia. (n.d.).
- 24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31).
-
Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
- Methyl 4-nitrobenzoate - PMC - NIH. (n.d.).
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
-
Methyl 3-nitrobenzoate - ResearchGate. (2005, April 1). Retrieved January 13, 2026, from [Link]
-
FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
-
(PDF) Methyl 4-nitrobenzoate - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]
A Comparative Guide to the Efficacy of Nitro-Piperazino Benzoates in Cellular Models: A Focus on EGFR Inhibition
For researchers in oncology and drug development, the identification of novel small molecules that can effectively target key signaling pathways in cancer cells is a paramount objective. The chemical scaffold of nitro-piperazino benzenes has emerged as a promising area of investigation. This guide provides an in-depth technical comparison of the potential efficacy of compounds based on this scaffold, with a specific focus on Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate , a representative molecule of this class. Due to the limited public data on "Methyl 3-nitro-4-piperazinobenzenecarboxylate" as initially specified, this guide will center on its closely related and studied analog.
This document will delve into its proposed mechanism of action as an Epidermal Growth Factor Receptor (EGFR) inhibitor and compare its potential efficacy profile with established EGFR inhibitors in relevant non-small cell lung cancer (NSCLC) cellular models. We will provide detailed experimental protocols and the scientific rationale behind them, enabling researchers to design and execute their own validation studies.
The Rationale for Targeting EGFR with Novel Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] In many cancers, including a significant subset of NSCLC, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[1] This has made EGFR a prime target for therapeutic intervention.
While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been successfully developed, the emergence of drug resistance necessitates a continuous search for new chemical entities with alternative binding modes or improved efficacy against resistant mutants. The unique electronic and structural features of the nitro-piperazino benzene scaffold, specifically in compounds like Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, suggest its potential as a novel EGFR inhibitor.[2] The nitro group and the piperazine ring are thought to be crucial for its binding affinity and specificity to the EGFR active site.[2]
The EGFR Signaling Pathway: A Complex Network
Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which ultimately promote cell proliferation and survival.
Caption: Proposed mechanism of action of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate.
Comparative Efficacy in NSCLC Cellular Models
The following table summarizes the half-maximal inhibitory concentrations (IC50) of first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR inhibitors against various NSCLC cell lines. These cell lines represent different EGFR mutation statuses:
-
A549: EGFR wild-type
-
PC-9: EGFR exon 19 deletion (sensitive to 1st and 3rd gen TKIs)
-
H1975: EGFR L858R and T790M mutations (resistant to 1st gen, sensitive to 3rd gen TKIs)
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference(s) |
| Gefitinib | A549 | Wild-Type | 5 - 9.28 | [3][4][5] |
| PC-9 | Exon 19 del | ~0.026 | [6] | |
| H1975 | L858R/T790M | >10 | [6] | |
| Erlotinib | A549 | Wild-Type | ~23 | [7] |
| PC-9 | Exon 19 del | ~0.031 | [6] | |
| H1975 | L858R/T790M | ~9.18 | [6] | |
| Osimertinib | PC-9 | Exon 19 del | ~0.023 | |
| H1975 | L858R/T790M | 0.0046 - <0.015 | [1] |
This data highlights the differential sensitivity of NSCLC cell lines to various EGFR inhibitors based on their mutation status. For a novel compound like Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, it would be crucial to test its efficacy across a similar panel of cell lines to determine its potency and selectivity.
Experimental Protocols for Efficacy Determination
To rigorously assess the efficacy of a novel compound, a series of well-established cellular and biochemical assays are required. The following protocols provide a framework for such an evaluation.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.[2]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate) and the reference compounds (e.g., Gefitinib) in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
Caption: Workflow for the Caspase-3/7 apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells with the test and reference compounds as described for the MTT assay.
-
Incubation: Incubate the plate for a period determined by the expected onset of apoptosis (e.g., 24-48 hours).
-
Reagent Addition: Add a volume of a luminescent caspase-3/7 substrate reagent (e.g., Caspase-Glo® 3/7) equal to the volume of the cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and, therefore, the level of apoptosis.
Biochemical EGFR Kinase Assay
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Caption: Workflow for a biochemical EGFR kinase assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microplate, combine a reaction buffer, recombinant human EGFR enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition relative to a no-inhibitor control and determine the IC50 value of the compound.
Conclusion and Future Directions
The nitro-piperazino benzene scaffold, represented by compounds like Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate, holds promise for the development of novel anticancer agents. The available evidence suggests a potential mechanism of action through the inhibition of the EGFR signaling pathway.
To fully elucidate the therapeutic potential of this chemical class, further rigorous investigation is required. This includes:
-
Quantitative Efficacy Studies: Determining the IC50 values of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate and its analogs against a panel of cancer cell lines with varying EGFR mutation statuses.
-
Biochemical Validation: Performing in vitro kinase assays to confirm direct inhibition of EGFR and to assess selectivity against other kinases.
-
Mechanism of Action Studies: Investigating the downstream effects of compound treatment on the EGFR signaling pathway through techniques like Western blotting for phosphorylated forms of EGFR, AKT, and ERK.
The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on these critical next steps in the evaluation of this promising class of compounds.
References
- Chen, P., Zhang, X., Guo, H., Ma, N., Li, M., Liu, Z., Zhang, N., & Hao, X. (2011). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Molecular medicine reports, 4(5), 947–953.
-
protocols.io. MTT (Assay protocol). [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Sartorius. IncuCyte® Apoptosis Assay. [Link]
-
ResearchGate. Cytotoxic effects of gefitinib or AZD9291 on A549GR, A549GR-KO-C,... [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
- Jackman, D. M., et al. (2009). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of clinical oncology, 27(34), 5746–5751.
- Remon, J., et al. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Lung Cancer: Targets and Therapy, 8, 75–85.
- Udagawa, H., et al. (2018). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Cancer science, 109(6), 1939–1948.
-
ResearchGate. A summary of IC50 values of different EGFR mutants to osimertinib and... [Link]
-
Sartorius. CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. [Link]
-
Spandidos Publications. Characterization of circRNAs in established osimertinib‑resistant non‑small cell lung cancer cell lines. [Link]
- Kim, H. R., et al. (2007). p53 Enhances Gefitinib-Induced Growth Inhibition and Apoptosis by Regulation of Fas in Non–Small Cell Lung Cancer. Cancer Research, 67(3), 1163–1169.
-
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
-
AACR Journals. Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. [Link]
- Lee, J. S., et al. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 85(15), 7327–7334.
-
BPS Bioscience. Chemi-Verse™ EGFR Kinase Assay Kit. [Link]
-
ResearchGate. IC50 of RTKIs for NSCLC cell lines with and without T790M mutation. [Link]
-
BPS Bioscience. EGFR Kinase Assay Kit. [Link]
- Al-Suwaidan, I. A., et al. (2019). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Molecules (Basel, Switzerland), 24(17), 3121.
-
ResearchGate. Effects on NCI-H1975 Cell Growth with Combination Treatment of Erlotinib and Cytotoxic Drugs. [Link]
- Zhang, Y., et al. (2019). Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways. Journal of biochemical and molecular toxicology, 33(12), e22409.
-
Bio-protocol. 4.7. Caspase-3/7 Apoptosis Assay. [Link]
- Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The open medicinal chemistry journal, 14, 45–50.
-
NIH. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. [Link]
- El-Sayed, N. N. E., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC medicinal chemistry, 13(5), 600–618.
-
ResearchGate. Percentage EGFR-TK inhibitory activity of compounds 1-5. [Link]
- Lo, H. W. (2010). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Journal of oncology, 2010, 317257.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-nitro-4-piperazinobenzenecarboxylate
Hazard Profile and Rationale for Specialized Disposal
Methyl 3-nitro-4-piperazinobenzenecarboxylate is a complex organic molecule. To understand its disposal requirements, we must first dissect its potential hazards based on its chemical structure.
-
Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are often toxic and can be environmental hazards.[1][2] Some are flammable and can be reactive, particularly with oxidizing agents.[3] The presence of this group necessitates that the compound be treated as a hazardous substance.
-
Piperazine Moiety: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[4][5] They may also be harmful if swallowed and can cause allergic skin reactions.[4][5]
-
Benzoate Ester: While the ester group itself is relatively stable, the overall hazard profile is dominated by the nitro and piperazine functionalities.
Given this combination, this compound should be handled as a hazardous chemical with potential toxicity, corrosivity, and environmental risks. Disposal down the drain is strictly prohibited.[2][6] The primary goal of the disposal procedure is to contain the chemical, prevent environmental release, and ensure it is managed by professionals equipped to handle such hazardous waste, likely through high-temperature incineration.[7]
Pre-Disposal: Safety and Handling
Proper disposal begins with safe handling during and after use. Adherence to safety protocols is non-negotiable to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): Before handling the compound, including for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[8]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][8]
Step-by-Step Disposal Protocol
This protocol outlines the systematic process for managing this compound waste from the point of generation to its final hand-off for disposal.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound (e.g., residual solid, contaminated consumables like weigh boats or pipette tips) in a dedicated, leak-proof, and chemically compatible container.[5] The original product container can be used if it is in good condition.
-
No Mixing: Crucially, do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents, to prevent potentially hazardous reactions.[3][5]
Step 2: Proper Labeling The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".[5]
-
The full chemical name: "this compound".
-
Accumulation start date.
-
Associated hazard symbols (e.g., toxic, corrosive, environmental hazard).[6]
Step 3: Temporary Storage
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[5][8]
-
Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup.[5]
-
Documentation: Maintain a detailed record of the waste generated, including the quantity and date, as this may be required for your waste manifest.[5]
Step 5: Decontamination of Empty Containers and Glassware
-
Triple Rinse: Empty containers that held this compound must be decontaminated before being discarded or recycled. This is typically done by triple rinsing with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate from this process is also considered hazardous waste and must be collected in a designated "Hazardous Waste - Solvent" container for proper disposal.[5]
Step 6: Spill Management In the event of a small spill:
-
Evacuate the immediate area and ensure it is well-ventilated.[6]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or clay.[1][8] Do not use combustible materials like paper towels.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[5][8]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[1]
Data Summary for Disposal Planning
The following table summarizes the likely hazard classifications and incompatibilities based on analogous compounds. This information is critical for logistical planning and ensuring safe storage pending disposal.
| Parameter | Guideline Based on Analogous Compounds | Source(s) |
| Waste Classification | Hazardous Waste. Likely requires disposal via incineration. | [7],[6] |
| Primary Hazards | Acute Toxicity (Harmful), Skin Corrosion/Irritation, Serious Eye Damage, Environmental Hazard. | [8],[7],[4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases. | [10],[9],[3] |
| Required PPE | Safety Goggles/Face Shield, Chemical-Resistant Gloves, Lab Coat. | [1],[8],[5] |
| Spill Cleanup Material | Inert Absorbent (Vermiculite, Sand, Clay). | [1],[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane.
- Apollo Scientific. (2023, July 11). Methyl 3-methyl-4-nitrobenzoate Safety Data Sheet.
- Sigma-Aldrich. (2025, April 30). Methyl 4-nitrobenzoate Safety Data Sheet.
- Fisher Scientific. (2011, February 23). Benzoic acid, 3-nitro-, methyl ester Safety Data Sheet.
- ECHA. (n.d.). Nitrobenzene - Registration Dossier.
- BIOSYNCE. (2025, June 13). What are the regulatory requirements for piperazine production?.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Piperazine Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- Reddit. (2025, September 9). 2-nitrophenol waste. r/chemistry.
- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. calpaclab.com [calpaclab.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Guide to the Safe Handling of Methyl 3-nitro-4-piperazinobenzenecarboxylate
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds possessing reactive functional groups. Methyl 3-nitro-4-piperazinobenzenecarboxylate, a molecule featuring a nitro-aromatic system, a piperazine moiety, and a methyl ester, requires a nuanced and rigorous approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the why behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard Profile: A Molecule-Centric Approach
-
The Nitro-Aromatic System: Nitro-aromatic compounds are well-documented for their energetic properties and potential for thermal instability.[1][2] Many are also known to be toxic and can be absorbed through the skin.[3] The presence of the nitro group can increase the reactivity of the aromatic ring and may impart explosive characteristics, particularly when heated or subjected to shock.[2][4]
-
The Piperazine Moiety: Piperazine and its derivatives are known to be corrosive to the skin, eyes, and respiratory tract.[5] They are also recognized as skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[5] Some piperazine derivatives have shown psychoactive effects, highlighting the potential for systemic toxicity if absorbed.[6][7][8]
-
Aromatic Amines (Implicit): The piperazine ring is attached to the aromatic system, creating a structure analogous to an N-aryl piperazine. Aromatic amines as a class of compounds are known for their potential toxicity, including methemoglobinemia, and some are recognized as carcinogens. Dermal absorption is a significant route of exposure for many aromatic amines.[9][10]
Based on this analysis, this compound should be treated as a potentially toxic, irritant, sensitizing, and shock-sensitive compound.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedure being undertaken.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splash or explosion.[11] | Protects against splashes of the chemical or solvents, which could be corrosive or toxic. A face shield offers additional protection from energetic reactions. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile base glove with a neoprene or butyl rubber outer glove).[2][12] | Provides robust protection against dermal absorption, a likely route of exposure. Glove compatibility should be verified with the specific solvents being used. Regularly inspect gloves for any signs of degradation or breakthrough. |
| Body Protection | Flame-resistant laboratory coat.[11] | Protects against splashes and, crucially, offers a degree of protection in the event of a fire, a known hazard with nitro compounds. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (P100) may be necessary if there is a risk of aerosol or dust generation, or if working outside of a certified chemical fume hood.[13][14] | Protects against inhalation of the compound, which could be toxic or act as a respiratory sensitizer. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.
Sources
- 1. lymecongregationalchurch.org [lymecongregationalchurch.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. NITROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. uwm.edu [uwm.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
